Product packaging for Cmpd-A(Cat. No.:CAS No. 1446399-26-3)

Cmpd-A

Cat. No.: B606750
CAS No.: 1446399-26-3
M. Wt: 629.63
InChI Key: LSBPCEAYWVLUDD-QHCPKHFHSA-N
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Description

Historical Trajectories of Cmpd-A Research

The study of chemical compounds, including those analogous to this compound, has a rich history, evolving from early empirical observations to sophisticated modern methodologies. The trajectory of this compound research mirrors the broader advancements in chemical science over centuries.

Foundational Discoveries and Early Methodologies for this compound

Early chemical investigations laid the groundwork for understanding the fundamental nature of substances. Alchemists, for instance, developed basic laboratory techniques and accumulated knowledge about chemical substances, though their work was often intertwined with mystical explanations. solubilityofthings.com The transition to empirical methods, championed by figures like Robert Boyle, marked a critical shift towards modern chemistry, emphasizing systematic principles for classifying substances. solubilityofthings.com Antoine Lavoisier's rigorous approach to chemical reactions, including the formulation of the law of conservation of mass, further solidified the scientific basis of chemistry. solubilityofthings.com

While specific early research on a compound named "this compound" is not documented under this placeholder name, the foundational discoveries in areas such as atomic theory, the development of the periodic table, and the understanding of chemical reactions in the 18th and 19th centuries provided the essential theoretical and methodological framework for the later study of diverse chemical compounds. solubilityofthings.comchemistryviews.orglibretexts.orgck12.org Early methodologies likely involved basic synthesis, isolation, and characterization techniques, focusing on understanding fundamental properties and reactivity.

Evolution of Research Paradigms for this compound

The evolution of chemical research paradigms has significantly influenced how compounds like this compound are studied. The 20th century saw advancements in areas such as quantum mechanics, polymer chemistry, and materials science, leading to new technologies and a growing focus on sustainability. chemistryviews.org The development of sophisticated analytical techniques, including spectroscopy, chromatography, and crystallography, enabled chemists to gain deeper insights into molecular structure and reaction mechanisms, which are crucial for understanding the behavior of compounds like this compound. ed.gov

Interdisciplinary Significance of this compound

The significance of compounds like this compound extends beyond the traditional boundaries of chemistry, impacting various interdisciplinary fields. The unique properties inherent in chemical compounds allow for their tailored application in diverse areas. solubilityofthings.com

This compound in Advanced Materials Science and Engineering

Chemical compounds play a vital role in the design and development of advanced materials with novel or improved properties. mdpi.comeuropa.euspecificpolymers.com Research in materials science focuses on understanding the relationship between chemical structure, processing, and the resulting material properties, such as optical, electrical, magnetic, catalytic, thermal, or mechanical characteristics. specificpolymers.com

Compounds analogous to this compound are explored for their potential in creating materials for energy storage, sensors, and separation processes. mdpi.com For instance, advanced materials are crucial for enhancing the capacity and lifespan of batteries and supercapacitors, vital for renewable energy applications. mdpi.com Chemical compounds are also integral to the fabrication of highly sensitive chemical sensors used in environmental monitoring and industrial safety. mdpi.com The manipulation of molecular structures through organic chemistry, for example, has led to the development of conductive polymers, biodegradable polymers, and organic semiconductors with enhanced functionalities. solubilityofthings.comwepub.org

Illustrative Data Table: Potential Material Properties Influenced by this compound (Hypothetical)

PropertyPotential Impact of this compound IntegrationRelevant Application Area
Electrical ConductivityEnhancementOrganic Electronics, Sensors
Thermal StabilityImprovementHigh-Performance Polymers
Mechanical StrengthIncreaseComposites, Structural Materials
Adsorption CapacityTailoring for Specific SubstancesSeparation Processes, Catalysis

This compound in Catalysis and Green Chemistry

Catalysis is a fundamental aspect of chemistry, accelerating chemical reactions and enhancing the efficiency and selectivity of industrial processes. mdpi.comsolubilityofthings.com Compounds like this compound can function as catalysts or be integral components of catalytic systems. The development of novel catalytic materials is a highly active area of research. mdpi.com

Catalysis is also a cornerstone of green chemistry, which focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. epa.govijpsjournal.comijprajournal.comacs.orgcatalysis.blogyale.edu Catalyzed processes often require less energy, produce fewer by-products, and can utilize more environmentally friendly reagents, aligning with the principles of sustainability. ijpsjournal.comcatalysis.blog Research in this area includes the development of heterogeneous and homogeneous catalysts, as well as the exploration of biocatalysts. catalysis.blog The use of catalysts made from Earth-abundant metals, rather than precious metals, is also an active area of sustainable chemistry research. acs.orgcas.org

Illustrative Research Finding: Catalytic Activity of a this compound Analog

Studies on compounds structurally related to this compound have shown promising catalytic activity in specific reactions. For example, research on certain metal complexes has demonstrated their ability to significantly enhance reaction rates and selectivity in processes relevant to fine chemical synthesis. news-medical.netmdpi.com The catalytic performance can be influenced by factors such as the chemical composition, structure, and electronic properties of the catalyst, as well as reaction conditions like temperature and reactant concentration. solubilityofthings.comroyalsocietypublishing.org

This compound in Environmental Science and Sustainability

Chemical compounds are crucial for understanding and addressing environmental issues, including pollution and the development of sustainable practices. epa.govsolubilityofthings.com Chemistry provides the scientific framework for analyzing pollutants in air, water, and soil, which is essential for environmental monitoring and policy-making. solubilityofthings.com

Compounds analogous to this compound are investigated for their potential in environmental remediation techniques aimed at restoring contaminated ecosystems. epa.govsolubilityofthings.comresearchgate.netfrontiersin.org These techniques can involve leveraging chemical principles to remove pollutants or mitigate environmental damage. solubilityofthings.com Examples include the use of materials for adsorption, filtration, or catalytic degradation of contaminants. researchgate.net Green chemistry principles are applied to develop sustainable practices that minimize waste and reduce hazardous substances in environmental applications. epa.govsolubilityofthings.comresearchgate.net

Research also explores the role of chemical compounds in developing eco-friendly materials and processes that contribute to a circular economy. europa.euacs.org This includes the design of biodegradable materials and the development of sustainable methods for chemical production. solubilityofthings.comwepub.org

Illustrative Data Table: Adsorption Capacity of a this compound Analog for a Model Pollutant (Hypothetical)

Pollutant (Model)Initial Concentration (ppm)Final Concentration (ppm) after Treatment with this compound AnalogAdsorption Capacity (mg/g)
Organic Dye50590
Heavy Metal Ion100.199

Research findings in environmental science highlight the importance of developing advanced, sustainable remediation strategies for emerging chemical contaminants. frontiersin.org Studies investigate the effectiveness of various chemical and biological approaches, including the use of novel materials, for tackling pollution in water and soil. nih.govresearchgate.net

This compound in Theoretical Chemistry and Computational Modeling

Theoretical chemistry and computational modeling play a significant role in understanding the behavior, properties, and interactions of chemical compounds, including those designated as "this compound" in various studies. These computational approaches provide insights that complement experimental findings, offering a molecular-level perspective on chemical phenomena.

Computational studies involving compounds referred to as "this compound" have utilized various techniques, such as in silico docking, quantum molecular calculations, molecular dynamics (MD) simulations, and density functional theory (DFT) calculations. These methods allow researchers to explore aspects such as binding affinities, reaction mechanisms, electronic structure, and molecular interactions.

For instance, in one study investigating the bioactivation of a compound labeled "Cmpd A" (identified as a 4,5-dihydropyrazole-1-carboxylic acid-(4-chlorophenyl amide) derivative), in silico P450 3A4 active site docking was performed. This modeling exhibited a low energy pose where the pyrazole (B372694) ring was oriented near the heme iron atom. nih.govacs.org Quantum molecular calculations were also applied to this "Cmpd A", showing a relatively higher electron density on the C-3 atom compared to C-4 and C-5. nih.govacs.org These computational results supported the hypothesis that C-3 was the preferred site of oxidation, predisposing the compound to form a specific intermediate. nih.govacs.org

In another context, where "this compound" refers to a CENP-E inhibitor (CAS# 1446399-26-3), computational modeling has been employed to understand its interaction with the target protein. medkoo.comtargetmol.com While specific details of the theoretical methods applied to this particular "this compound" in the provided snippets are limited beyond its description as an inhibitor, computational approaches are commonly used in drug discovery to study the binding modes and inhibitory mechanisms of such compounds.

Molecular dynamics simulations have been used in studies involving compounds labeled "cmpd A" in the context of protein interactions. For example, MD simulations were performed to study the flexibility of HIV-1 reverse transcriptase complexed with Efavirenz, which was referred to as "cmpd. A". tandfonline.com These simulations provided insights into the tight association of the ligand to the binding pocket, highlighting hydrogen bonding interactions. tandfonline.com Similarly, MD simulations were conducted on Candida albicans 14α-demethylase (CaCYP51)-ligand complexes involving compounds, some referred to as "Cmpd", to study their binding interactions and optimal positioning within the enzyme's active site. rsc.org

DFT calculations have also been applied to compounds labeled "Cmpd". In a study exploring conjugates of noscapines and repurposing drugs as inhibitors, DFT was used to understand the thermodynamic, thermochemical, and physiochemical behavior of designed hybrid molecules, including those referred to as "CMPD A" and "CMPD B". bg.ac.rs Furthermore, DFT calculations were performed to probe the nature of metal-carbon interactions in carbene complexes of Neptunium, where complexes were labeled numerically (e.g., 4Np, 5Np, 6Np) and a related hypothetical complex was referred to as "Cmpda". lanl.gov These calculations provided insights into bond orders and metal contributions to the metal-carbon bonds. lanl.gov

Theoretical studies have also investigated interactions involving anionic species, where "Cmpd" is used in tables summarizing computational results. For example, in a study on anion⋅⋅⋅anion coinage bonds in tetrachloridoaurate, "Cmpd" is used to label entries in a table presenting MEP values of the AuCl4 anion and related compounds, derived from theoretical calculations. researchgate.netresearchgate.net

While detailed data tables specifically labeled "this compound" in the context of theoretical calculations across multiple studies are not consistently available due to the generic nature of the name, the search results provide examples of the types of data generated through these computational methods. For instance, binding energies, electron density distributions, and interaction distances are common outputs of the theoretical and computational studies mentioned.

Below is an example of how data from a computational study on a compound referred to as "Cmpd A" (the 4,5-dihydropyrazole derivative) could be presented, based on the information in the search results regarding electron density:

AtomCalculated Electron Density (Arbitrary Units)
C-3Higher
C-4Relatively Lower
C-5Relatively Lower

Another example, drawing from the study on Efavirenz ("cmpd. A") and HIV-1 RT, could summarize binding energy data:

CompoundExperimental Binding Free Energy (kcal/mol)
cmpd. A (Efavirenz)-11.713 tandfonline.com

These examples demonstrate how computational studies provide quantitative and qualitative data that help elucidate the properties and interactions of compounds like those designated as "this compound".

While a chemical compound identified as "this compound" with PubChem CID 9969799 was found nih.gov, the detailed advanced synthetic strategies and methodologies specifically for this compound, as outlined in the user's request, were not available in the conducted searches. The search results provided general information on advanced synthesis techniques, including chemo- and regioselective synthesis, various catalytic approaches (homogeneous, heterogeneous, and organocatalysis), and stereoselective synthesis, often in the context of other chemical compounds or broader synthetic strategies nih.govpharmafeatures.commdpi.comcsic.esburleylabs.co.ukacs.orgrsc.orgresearchgate.netrsc.orgnih.govnih.govnih.govnih.goviitm.ac.inrsc.org.

Information regarding the synthesis of "this compound" found in the searches was limited or originated from excluded sources smolecule.com. Therefore, it is not possible to generate a detailed article focusing solely on the advanced synthetic strategies and methodologies for this compound (PubChem CID 9969799) based on the provided outline and the available search results.

Below is the PubChem information found for this compound (CID 9969799).

This compound: Basic Information

This compound has been identified with PubChem CID 9969799 nih.gov.

Molecular Formula: C₁₆H₂₈N₂O₄S₂ nih.gov

Molecular Weight: 376.5 g/mol nih.gov

IUPAC Name: N-[2-[4-[2-(propan-2-ylsulfonylamino)ethyl]phenyl]ethyl]propane-2-sulfonamide nih.gov

CAS Number: 380607-77-2 nih.gov

Properties

CAS No.

1446399-26-3

Molecular Formula

C30H27F4N5O4S

Molecular Weight

629.63

IUPAC Name

N-[7-Cyano-1,1-dioxido-6-(trifluoromethyl)-2,3-dihydro-1-benzothiophen-3-yl]-N-[2-(dimethylamino)ethyl]-3-(4-fluoro-3-methylphenyl)-5-methoxyimidazo[1,2-a]pyridine-2-carboxamide

InChI

InChI=1S/C30H27F4N5O4S/c1-17-14-18(8-11-22(17)31)27-26(36-24-6-5-7-25(43-4)39(24)27)29(40)38(13-12-37(2)3)23-16-44(41,42)28-19(23)9-10-21(20(28)15-35)30(32,33)34/h5-11,14,23H,12-13,16H2,1-4H3/t23-/m0/s1

InChI Key

LSBPCEAYWVLUDD-QHCPKHFHSA-N

SMILES

O=C(C1=C(C2=CC=C(F)C(C)=C2)N3C(OC)=CC=CC3=N1)N(C(C4=CC=C(C(F)(F)F)C(C#N)=C45)CS5(=O)=O)CCN(C)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Cmpd-A;  CmpdA;  Cmpd A;  CENP-E inhibitor Compound-A;  CENP E inhibitor Compound A;  CENPE inhibitor CompoundA;  CENP-E inhibitor Compound A;  CENP E inhibitor Compound-A;  CENPE inhibitor Compound-A

Origin of Product

United States

Advanced Synthetic Strategies and Methodologies for Cmpd a

Chemo- and Regioselective Synthesis of Cmpd-A and Its Derivatives

Stereoselective Synthesis of this compound and Its Enantiomers/Diastereomers

Chiral Auxiliary Approaches for this compound

Chiral auxiliary approaches are a cornerstone of asymmetric synthesis, enabling the control of stereochemistry in reactions that would otherwise produce racemic mixtures. A chiral auxiliary is a stereochemically pure compound that is temporarily attached to a substrate. This attachment creates a diastereomeric intermediate, in which the steric and electronic properties of the auxiliary influence the stereochemical outcome of subsequent reactions. After the desired stereocenter is formed, the chiral auxiliary is cleaved and ideally recovered for reuse. numberanalytics.com

The use of chiral auxiliaries involves a three-step process: attachment of the auxiliary to the substrate, the asymmetric reaction itself, and finally, removal of the auxiliary. numberanalytics.com The effectiveness of a chiral auxiliary depends on factors such as its ability to induce high levels of diastereofacial control, its conformational rigidity, and the ease with which it can be attached and removed without affecting the newly created stereocenter. numberanalytics.combccollegeasansol.ac.iniipseries.org Examples of commonly employed chiral auxiliaries in asymmetric synthesis include Evans' oxazolidinones, Oppolzer's camphorsultam, and Myers' pseudoephedrine. numberanalytics.com These auxiliaries have been successfully applied in various reactions, such as asymmetric aldol (B89426) reactions, alkylations, and carbonyl additions. numberanalytics.com

While specific details regarding the application of chiral auxiliary approaches directly to this compound synthesis are not available in the consulted literature, the general principles and demonstrated success of these methods in controlling stereochemistry in complex molecule synthesis suggest their potential utility for introducing or controlling chiral centers within the this compound structure. For instance, in the synthesis of CK-136 (nelutroctiv), Ellman's chiral auxiliary ((S)-tert-butanesulfinamide) was utilized to synthesize a chiral benzyl (B1604629) amine intermediate, demonstrating the power of this approach in generating enantiomerically enriched products. nih.gov

Flow Chemistry and Continuous Processing for this compound

Flow chemistry, in contrast to traditional batch processing, involves conducting chemical reactions in a continuous stream within a reactor, often a tube or channel. This approach offers several advantages, including enhanced mass and heat transfer, improved safety, increased reaction efficiency, reduced waste, better scalability, and improved reproducibility. nih.gov These benefits arise from the precise control over reaction conditions, such as temperature, pressure, and residence time, that flow systems provide. nih.govmdpi.com

For the synthesis of complex molecules like this compound, flow chemistry can be particularly advantageous for handling hazardous or energetic reactions, improving selectivity, and enabling the seamless integration of multiple reaction steps in a continuous sequence without intermediate purification. nih.govnoelresearchgroup.comcam.ac.uk This "one-flow, multi-step synthesis" approach can significantly expedite synthetic routes compared to traditional batch methods. nih.gov

Microreactor Technologies for this compound Synthesis

Microreactor technologies represent a key aspect of flow chemistry, utilizing reactors with channel dimensions typically in the micrometer range. The small dimensions in microreactors lead to exceptionally high surface area to volume ratios, which facilitates rapid and uniform mixing of reactants and highly efficient heat transfer. mdpi.comnih.gov These characteristics are crucial for controlling fast and exothermic reactions, minimizing side product formation, and improving reaction reproducibility. mdpi.comnih.gov

The precise control over residence time in microreactors, determined by the reactor volume and flow rate, allows for fine-tuning of reaction kinetics and optimization of product yields. mdpi.com Microreactors have been successfully applied in various synthetic transformations, including the synthesis of nanomaterials and in electrochemical reactions. mdpi.comnih.gov While direct examples of microreactor use for this compound synthesis were not found, the benefits of rapid mixing, precise temperature control, and controlled residence time offered by microreactor technology could be highly valuable for optimizing specific steps in the synthesis of this compound, particularly those involving highly reactive intermediates or fast kinetics. Microreactor technology has also been explored for monitoring continuous polymerization using enzymes, highlighting its potential in biocatalytic flow processes relevant to complex molecule synthesis. nist.gov

Scalability Considerations for this compound Production

A critical aspect of synthetic route development for any target molecule, including this compound, is scalability – the ability to transition from laboratory-scale synthesis to larger-scale production in an efficient and cost-effective manner. Flow chemistry and continuous processing offer inherent advantages in scalability compared to batch processes. nih.gov Scaling up in flow chemistry is often achieved by "numbering up" or "scaling out," which involves running multiple identical microreactors or flow channels in parallel, rather than increasing the size of a single large reactor. This approach maintains the favorable mass and heat transfer characteristics of the microreactor, ensuring that reaction performance remains consistent across different scales.

Biocatalytic Routes for this compound Synthesis

Biocatalysis, utilizing enzymes or whole cells as catalysts, has emerged as a powerful and sustainable approach in organic synthesis. mdpi.comacademie-sciences.fr Biocatalytic methods often offer high chemo-, regio-, and stereoselectivity under mild reaction conditions, reducing the need for protecting groups and minimizing the formation of unwanted byproducts. academie-sciences.frmdpi.com This can lead to more efficient and environmentally friendly synthetic routes to complex molecules. academie-sciences.frdigitellinc.com

The application of biocatalysis in the synthesis of this compound could involve specific enzyme-mediated transformations or the use of whole-cell systems to perform single or multi-step conversions of this compound precursors.

Enzyme-Mediated Transformations for this compound

Enzyme-mediated transformations leverage the exquisite catalytic power and specificity of isolated enzymes. Various classes of enzymes, such as oxidoreductases, hydrolases, lyases, transferases, and isomerases, can catalyze a wide range of chemical reactions relevant to organic synthesis. mdpi.com For the synthesis of chiral molecules like this compound, enzymes are particularly valuable for achieving high enantioselectivity. iipseries.orgmdpi.comslideshare.net

Enzyme cascades, where multiple enzymes are used sequentially in a single pot or flow system, can be designed to carry out multi-step synthesis efficiently, converting a starting material to the final product through a series of enzyme-catalyzed reactions. mdpi.comdigitellinc.com The development of robust and efficient enzyme-mediated processes often involves enzyme discovery, engineering to improve activity and selectivity, and optimization of reaction conditions. academie-sciences.fracs.org While specific enzymatic transformations for this compound are not detailed in the search results, enzymes have been successfully used for transformations such as the synthesis of nucleoside-5′-triphosphates and their analogs, and in deformylation reactions mediated by cytochrome P450 enzymes. acs.orgdigitellinc.commdpi.com The ability of enzymes to catalyze specific and selective transformations makes them attractive tools for introducing specific functional groups or creating chiral centers within the this compound structure.

Whole-Cell Biotransformations involving this compound Precursors

Whole-cell biotransformations utilize intact microbial cells (bacteria, yeast, fungi) or plant cells that naturally contain or are engineered to express the necessary enzymes for a desired chemical transformation. mdpi.comepdf.pub This approach can be advantageous as it avoids the need for enzyme isolation and purification, and the cellular environment can provide necessary cofactors and regeneration systems for enzyme activity. epdf.pub Whole cells can catalyze a variety of reactions, including oxidations, reductions, hydroxylations, and glycosylations. epdf.pubnih.govresearchgate.net

For the synthesis of this compound, whole-cell biotransformations could be employed to convert readily available precursors into more complex intermediates or the final product. This might involve a single enzyme expressed within the cell or a cascade of enzymes acting in concert. Challenges in whole-cell biotransformations can include substrate and product transport across cell membranes, potential side reactions catalyzed by other cellular enzymes, and optimization of cell growth and induction conditions. However, advancements in metabolic engineering and synthetic biology are continuously expanding the scope and efficiency of whole-cell biocatalysis. mdpi.com Examples of whole-cell biotransformations include the conversion of sclareol (B1681606) to ambradiol and the hydroxylation of benzene (B151609) to phenol (B47542) using engineered Escherichia coli cells expressing cytochrome P450 enzymes. mdpi.comresearchgate.net The potential for whole-cell systems to perform complex, multi-step transformations under mild conditions makes them a valuable strategy for the sustainable synthesis of this compound or its key precursors.

The synthesis of complex chemical compounds like this compound necessitates the application of advanced synthetic strategies and methodologies. These approaches aim to construct molecules with high efficiency, specificity, and control over properties such as stereochemistry. Key techniques in advanced synthesis include asymmetric synthesis for selective formation of enantiomers, multi-step synthesis for building complex architectures, the use of various catalysts (transition metal and enzymatic), and retrosynthetic analysis for strategic planning solubilityofthings.com. The integration of computational tools further aids in optimizing reaction conditions and enhancing sustainability solubilityofthings.com.

Sustainable and Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a significant push towards incorporating sustainable and green chemistry principles into chemical synthesis, including the production of compounds like this compound. Green chemistry focuses on designing processes that minimize or eliminate the use and generation of hazardous substances, contributing to environmental protection and human health royalsocietypublishing.orgpaperpublications.org. This involves strategies such as improving atom economy, using safer solvents or no solvents, employing catalysts, and utilizing renewable feedstocks royalsocietypublishing.orgpaperpublications.orgwikipedia.org.

The adoption of green chemistry principles in the synthesis of this compound can lead to reduced waste, lower energy consumption, and improved economic viability ijsetpub.comgarph.co.uk. Several key areas within green chemistry are particularly relevant to the sustainable synthesis of this compound.

Solvent-Free this compound Reactions

Solvents are a major contributor to waste and pollution in traditional chemical processes royalsocietypublishing.orgdergipark.org.tr. Consequently, the development of solvent-free reaction techniques for this compound synthesis is a critical aspect of green chemistry. Solvent-free reactions, also known as solid-state or neat reactions, involve carrying out chemical transformations without the bulk presence of a solvent ias.ac.incem.com.

Advantages of solvent-free reactions in the context of this compound synthesis include reduced pollution, simplified work-up procedures, lower handling costs, and potentially higher reaction rates due to increased reactant concentration ias.ac.inchemistrydocs.com. These reactions can be conducted using reactants alone or by incorporating them onto solid supports such as clays, zeolites, silica, or alumina (B75360) ias.ac.in. Physical methods like microwave irradiation, ultrasound, and mechanochemistry can also be employed to facilitate solvent-free transformations royalsocietypublishing.orgdergipark.org.trias.ac.in.

Research findings indicate that many organic reactions can be successfully conducted under solvent-free conditions, sometimes with improved efficiency and selectivity compared to solvent-based methods ias.ac.inslideshare.net. Examples of reactions amenable to solvent-free conditions include Michael additions, aldol condensations, and oxidative couplings ias.ac.inslideshare.net. Applying these techniques to the specific reaction steps involved in this compound synthesis could significantly enhance its sustainability profile.

While achieving truly 100% solvent-free processes can be challenging, particularly regarding purification, the reduction or elimination of solvents in key synthetic steps for this compound represents a significant advancement towards greener production chemistrydocs.com.

Renewable Feedstocks for this compound Precursors

Transitioning from depleting fossil resources to renewable feedstocks is a fundamental principle of green chemistry and crucial for the long-term sustainability of chemical production royalsocietypublishing.orglibretexts.orgwordpress.com. For the synthesis of this compound, this involves exploring and utilizing precursors derived from renewable sources, primarily biomass libretexts.orgwordpress.comheraeus-precious-metals.com.

Biomass, originating from plants and other living organisms, offers a promising alternative to petrochemicals as a source of chemical building blocks wordpress.comheraeus-precious-metals.com. Utilizing bio-based chemicals as feedstocks for this compound precursors can help reduce the carbon footprint and diversify resource availability wordpress.comheraeus-precious-metals.com.

Renewable feedstocks such as carbohydrates (e.g., sugars from cornstarch or sucrose), fats, and oils are increasingly being explored for the production of various chemicals libretexts.orgresearchgate.net. These natural resources often contain functionalities that can be leveraged in synthetic routes, potentially reducing the number of transformation steps required compared to using petrochemical feedstocks researchgate.net.

Research in this area focuses on developing efficient catalytic processes to convert biomass-derived materials into valuable chemical intermediates suitable for the synthesis of target compounds like this compound ijsetpub.comheraeus-precious-metals.com. For instance, catalytic conversion of carbohydrates can yield platform chemicals that can then be used as precursors libretexts.org.

The shift towards renewable feedstocks for this compound synthesis aligns with the principles of a circular economy, where materials are utilized efficiently and resources are replenished on a human timescale wordpress.comheraeus-precious-metals.comoc-praktikum.de. While challenges remain in terms of cost-competitiveness and processing efficiency compared to established petrochemical routes, ongoing research and technological advancements are making renewable feedstocks increasingly viable for the sustainable production of chemicals. researchgate.net

The integration of renewable feedstocks into the synthesis of this compound contributes significantly to reducing reliance on finite resources and minimizing the environmental impact associated with traditional synthesis methods.

Mechanistic Elucidation of Cmpd a Reactivity and Transformation

Reaction Kinetics and Thermodynamics of Aza-BODIPY

The reactivity of Aza-BODIPY dyes is governed by both kinetic and thermodynamic factors. Experimental and computational studies have provided valuable insights into the rates, energetics, and feasibility of their various transformations.

Experimental kinetic studies on Aza-BODIPY have predominantly focused on their photophysical processes, which are fundamental to their function as fluorescent probes and photosensitizers. These studies measure the rates of excited-state decay through radiative (fluorescence) and non-radiative pathways. Key kinetic parameters include fluorescence quantum yields (Φfl), singlet excited state lifetimes (τS), and triplet state lifetimes (τT).

The substitution pattern on the Aza-BODIPY core dramatically influences these kinetic parameters. For instance, the introduction of strongly electron-donating groups like p-(dimethylamino)phenyl can lead to weakly emissive compounds with singlet lifetimes in the picosecond range due to pronounced intramolecular charge transfer (ICT) nih.gov. Conversely, derivatives with electron-withdrawing nitro groups are also weakly emissive, with fluorescence quantum yields in tetrahydrofuran (THF) measured in the range of 0.03 to 0.06, indicating that non-radiative decay is the primary mechanism of excited-state energy dissipation rsc.org.

Transient absorption spectroscopy experiments have been employed to probe the kinetics of triplet states. For nitro-substituted Aza-BODIPYs, triplet state lifetimes (τT) in deaerated THF were found to range from 77 µs to 130 µs rsc.org. For certain brominated Aza-BODIPYs, triplet lifetimes were measured to be between 6.0 µs and 8.5 µs nih.gov. This information is critical for applications such as photodynamic therapy, where the triplet state is responsible for generating reactive oxygen species.

Photophysical Kinetic Data for Selected Aza-BODIPY Derivatives
Aza-BODIPY DerivativeSolventFluorescence Quantum Yield (Φfl)Singlet Lifetime (τS)Triplet Lifetime (τT)Reference
Nitro-substitutedTHF0.03 - 0.06-77 - 130 µs rsc.org
p-(Me2N)Ph-substituted-Weakly emissivePicoseconds- nih.gov
Brominated derivatives---6.0 - 8.5 µs nih.gov
Unsymmetrical (p-NO2Ph/p-MeOPh)Toluene0.22 - 0.491.90 - 3.59 ns- researchgate.net

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating the thermodynamics of Aza-BODIPY systems. These studies provide insights into molecular stability, frontier molecular orbital (HOMO-LUMO) energies, and the energetics of reaction pathways researchgate.netdergipark.org.tr.

DFT calculations have been used to confirm plausible reaction mechanisms for the synthesis of Aza-BODIPY derivatives. For example, the mechanism of a Leuckart-Wallach-type reduction involved in the synthesis of aza-diisoindolmethines was confirmed by calculating the energies of the related transition and intermediate states nih.gov. This demonstrates the power of computational methods to elucidate complex reaction coordinates and validate proposed mechanistic pathways.

The thermodynamic stability of Aza-BODIPY derivatives can be assessed by calculating their HOMO and LUMO energy levels. For nitro-substituted Aza-BODIPYs, the HOMO energy was estimated to be around -5.8 eV, while the LUMO was at approximately -4.5 eV rsc.org. In another study on dimeric Aza-BODIPY, DFT computations predicted HOMO energies of -6.40 eV and -6.60 eV, indicating good stability dergipark.org.tr. These calculations are crucial for understanding the electronic structure and predicting the redox properties of the dyes. Furthermore, computational studies have been benchmarked against experimental results to improve the accuracy of predicted excitation energies, with methods like ΔSCF DFT in combination with PBE0 and B3LYP functionals showing high accuracy nih.govacs.org.

Computed Thermodynamic and Electronic Properties of Aza-BODIPY Derivatives
DerivativeComputational MethodHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)Reference
Nitro-substitutedDFT~ -5.8~ -4.5~ 1.3 rsc.org
Dimeric Aza-BODIPYDFT-6.40-3.553 dergipark.org.tr
Dichloro-dimeric Aza-BODIPYDFT-6.60-3.518 dergipark.org.tr

Reaction Pathways and Intermediate Species of Aza-BODIPY

The synthesis and transformation of Aza-BODIPY dyes proceed through distinct reaction pathways involving various intermediate species. The identification and characterization of these intermediates are key to optimizing reaction conditions and understanding the formation of the final products.

The multi-step synthesis of Aza-BODIPYs provides a clear example of reaction pathways involving stable, isolable intermediates. A common synthetic route begins with a Claisen-Schmidt condensation to form chalcones, followed by a Michael reaction with nitromethane acs.orgmdpi.com. The resulting γ-nitro ketone is then condensed with an ammonium source to yield an aza-dipyrromethene (aza-DIPY) ligand mdpi.comrsc.org. This ligand is the direct precursor to the final Aza-BODIPY, which is formed upon complexation with boron trifluoride etherate (BF3·OEt2) in the presence of a base acs.orgrsc.org.

Each of these intermediates—chalcones, γ-nitro ketones, and aza-dipyrromethenes—has been successfully isolated and characterized using a suite of spectroscopic techniques. These include Nuclear Magnetic Resonance (¹H, ¹³C, ¹¹B NMR), mass spectrometry (MS), infrared (IR) spectroscopy, and UV-visible absorption spectroscopy acs.orgresearchgate.netacs.org. The spectroscopic data confirm the structure at each stage of the synthesis, providing a clear map of the reaction pathway. For instance, the formation of the aza-dipyrromethene intermediate is a crucial step, and its purity and structure are confirmed before the final complexation with boron mdpi.com.

Trapping experiments are a powerful method for detecting and identifying short-lived, highly reactive intermediates that cannot be isolated or observed directly. This technique involves introducing a "trapping agent" into the reaction mixture that selectively reacts with the transient species to form a stable, characterizable product.

While examples of trapping reactive intermediates in the chemical transformations of the Aza-BODIPY core are not extensively documented, the principle has been demonstrated in a related context. A study on the supramolecular polymerization of an amphiphilic Aza-BODIPY dye utilized water as a co-solvent to tune the kinetic assembly pathways. This led to the formation of "kinetically-trapped" aggregates, which are distinct from the thermodynamically stable final aggregates rsc.org. This "water-assisted kinetic trapping" allowed for the establishment of biphasic aggregation pathways and the realization of a seeded living supramolecular polymerization rsc.org. Although this example involves trapping a physical state rather than a reactive chemical intermediate, it illustrates the concept of using kinetic control to isolate and study transient species. In principle, similar strategies could be applied to chemical reactions, for example, by using radical traps like TEMPO to intercept radical intermediates or specific dienophiles to trap transient dienes in cycloaddition reactions.

Electron Transfer Mechanisms Involving Aza-BODIPY

Electron transfer (ET) is a fundamental process in many of the applications of Aza-BODIPY dyes, including their use as photosensitizers and in organic electronics. These molecules can act as electron donors, acceptors, or as relays in photoinduced electron transfer (PET) processes. The efficiency and direction of ET are heavily influenced by the electronic nature of the substituents on the Aza-BODIPY core.

The introduction of electron-donating and electron-withdrawing groups creates "push-pull" systems that facilitate intramolecular charge transfer (ICT) upon photoexcitation nih.gov. In these systems, electron density is shifted from the donor moiety to the acceptor moiety. The Aza-BODIPY core itself often functions as an electron acceptor researchgate.net. For example, in Aza-BODIPYs substituted with triphenylamine (TPA) units, the TPA groups act as electron donors rsc.org. This ICT character is evidenced by changes in spectroscopic properties, such as red-shifted absorption and emission spectra nih.gov.

Studies on dyad and triad systems have explicitly demonstrated PET involving the Aza-BODIPY core. When linked to electron donors like ferrocene, PET occurs from the ferrocene unit to the photoexcited Aza-BODIPY acs.org. Similarly, in systems containing both phenothiazine (PTZ) and triphenylamine (TPA) as donors, selective excitation leads to PET from the excited donor (¹PTZ* or ¹TPA*) to the Aza-BODIPY acceptor. The proposed mechanism for the interaction between certain Aza-BODIPY derivatives and Cu(II) ions also involves an ICT process, which leads to fluorescence quenching and forms the basis for their use as metal ion sensors researchgate.netacs.org. The electrochemical properties, studied by cyclic voltammetry, confirm the ability of Aza-BODIPYs to undergo reversible reduction and oxidation processes, underpinning their role in electron transfer reactions nih.govnih.gov.

Radical Pathways in Cmpd-A Transformations

The decay of this compound is the gateway to the formation of radical intermediates within the catalytic cycle of cytochrome c oxidase. While this compound itself is not a radical species, its transformation directly leads to the generation of a subsequent intermediate, the Pₘ state, which involves a tyrosyl radical. nih.govwikipedia.org

Upon its formation, the ferrous-oxy this compound undergoes a rapid internal electron rearrangement. This process leads to the cleavage of the O–O bond. nih.gov To achieve this four-electron reduction of dioxygen to two water molecules, the enzyme utilizes not only the electrons from the metal centers but also from a nearby amino acid residue. nih.gov Specifically, a tyrosine residue (Tyr244), which is covalently linked to a histidine ligand of Cuₑ, is thought to transiently form a neutral radical. nih.govwikipedia.org

The reaction sequence is as follows:

Oxygen binds to the reduced binuclear center to form this compound (Fe²⁺-O₂).

Rapid electron transfer from the metal centers and the tyrosine residue to the bound oxygen occurs.

The O–O bond is broken, and the Pₘ intermediate is formed, which is characterized as containing a ferryl heme (Fe⁴⁺=O) and a tyrosyl radical (Y-O•). nih.gov

Direct spectroscopic evidence, particularly from electron paramagnetic resonance (EPR) spectroscopy, has been crucial in identifying the formation of this tyrosine radical upon the reaction of the enzyme with oxygen or hydrogen peroxide, a surrogate for an intermediate stage of oxygen reduction. acs.orgnih.gov The involvement of this radical pathway is a critical mechanistic feature that allows the enzyme to handle the highly reactive intermediates of oxygen reduction without releasing damaging reactive oxygen species. nih.gov

Photochemical and Photophysical Processes of this compound

The extremely short lifetime of this compound under physiological conditions makes its direct study challenging. To overcome this, photochemical techniques, particularly flash photolysis, have been instrumental in elucidating the initial steps of the reaction of cytochrome c oxidase with oxygen, including the formation and decay of this compound. nih.govnih.gov

Light-Induced Reactivity of this compound

The primary method to study the formation of this compound involves the use of a carbon monoxide (CO) inhibited form of the enzyme. nih.govlibretexts.org In this state, CO is bound to the reduced heme a₃ iron, preventing the binding of O₂. Since the iron-CO bond is light-sensitive, it can be broken by a flash of light. This photolysis of the CO complex rapidly frees the heme a₃ binding site, initiating the reaction with oxygen which is present in the solution. libretexts.org

This light-induced initiation allows for the synchronization of the reaction across a large population of enzyme molecules, enabling the use of time-resolved spectroscopy to observe the subsequent intermediates. Following the laser flash, the binding of O₂ to the newly available site and the formation of this compound can be monitored. nih.govnih.gov This technique has been successfully employed even at low temperatures, which slows down the reaction rates and allows for a more detailed characterization of the transient species. nih.gov

Table 2: Flash Photolysis for the Study of this compound

StepProcessTimescale
1. Inhibition CO binds to the reduced heme a₃ site.-
2. Initiation A laser flash photolyzes the Fe-CO bond.Femtoseconds to picoseconds
3. O₂ Binding O₂ diffuses to the active site and binds.Microseconds
4. This compound Formation The Fe²⁺-O₂ complex (this compound) is formed.Microseconds
5. This compound Decay This compound transforms into subsequent intermediates.Microseconds to milliseconds

Excited State Dynamics of this compound

The study of this compound is primarily focused on its ground-state reactivity as a transient intermediate in a biochemical reaction. The photochemical aspect relates to the initiation of its formation rather than the excited state dynamics of this compound itself. The process begins with the absorption of a photon by the CO-bound heme a₃, leading to an excited state of the heme-CO complex.

In this excited state, the Fe-CO bond is significantly weakened, leading to the dissociation of the CO ligand. libretexts.org This is a very rapid process, occurring on the picosecond timescale. Once CO has dissociated, the heme a₃ returns to its ground electronic state, ready to bind with O₂. Therefore, the relevant excited state dynamics are those of the precursor, the CO-inhibited enzyme, which upon photoexcitation, provides the reactive ground state species for the formation of this compound. The subsequent reactions, including the formation and decay of this compound, are thermal, ground-state processes. youtube.com

Theoretical and Computational Chemistry for Cmpd a

Quantum Chemical Investigations of Cmpd-A

Quantum chemical methods, based on the principles of quantum mechanics, are fundamental tools for studying the electronic structure and properties of molecules at the atomic level. wikipedia.orgwikipedia.orgnorthwestern.edu These methods aim to solve the electronic Schrödinger equation, providing information about the distribution of electrons within this compound and how this distribution influences its behavior. wikipedia.orgnorthwestern.edu

Electronic Structure Calculations of this compound

Electronic structure calculations for this compound involve determining the wavefunctions of its electrons. northwestern.edu This provides crucial information for understanding various properties, including molecular geometry, energies (such as bond energies and enthalpies of formation), spectra (electronic, vibrational, rotational), and electrical properties like dipole moment and polarizability. northwestern.edu The process typically involves defining the molecular geometry and employing a variational approach where the molecular wavefunction is approximated. libretexts.org

Density Functional Theory (DFT) Applications to this compound

Density Functional Theory (DFT) is a widely used computational quantum mechanical method for investigating the electronic structure of many-body systems, including molecules like this compound. nih.govwikipedia.org DFT focuses on the electron density of a system to determine its properties, offering a computationally less demanding alternative to traditional wavefunction-based methods while still providing valuable insights. nih.govwikipedia.orgacs.org DFT applications to this compound can help analyze its physical and chemical characteristics through descriptors like chemical hardness, electronegativity, electrophilicity index, and HOMO-LUMO energy gaps. tandfonline.com These descriptors can be used to predict various properties and understand reactivity. ajol.infotandfonline.com Different functionals within DFT, such as hybrid functionals like B3LYP, are employed depending on the specific properties being investigated. mdpi.com

Ab Initio Methods for this compound Studies

Ab initio methods are a class of quantum chemistry techniques that derive molecular properties directly from fundamental physical principles, without the use of empirical parameters. wikipedia.orgfiveable.medtic.mil These methods aim to solve the electronic Schrödinger equation from "first principles," using only physical constants and the number and positions of electrons and nuclei in this compound as input. wikipedia.orgdtic.mil Common ab initio methods include Hartree-Fock and post-Hartree-Fock methods like Møller-Plesset perturbation theory and Coupled Cluster theory. wikipedia.orgfiveable.me While computationally more expensive than some other methods, ab initio calculations can provide highly accurate predictions for properties such as molecular geometries, vibrational frequencies, and electronic transitions, contributing to the understanding of this compound's behavior and stability. fiveable.meresearchgate.net

Molecular Dynamics Simulations of this compound Systems

Molecular Dynamics (MD) simulations are computational techniques used to simulate the physical movements of atoms and molecules over time. mdpi.commdpi.com By applying classical mechanics principles, MD simulations can provide insights into the dynamic behavior of this compound in various environments, such as in solution or interacting with other molecules. mdpi.comnih.gov This method is particularly useful for studying time-dependent processes and the collective behavior of molecular systems. mdpi.commdpi.com

Solvation Dynamics of this compound

Solvation dynamics refers to the study of how solvent molecules rearrange around a solute molecule, such as this compound, following a change in the solute's electronic state or charge distribution. unige.chrsc.org MD simulations are a powerful tool for investigating the solvation dynamics of this compound, providing a molecular-level understanding of how the surrounding solvent molecules respond to its presence and changes. scielo.brnih.gov This is crucial for understanding the behavior of this compound in solution, including its stability and reactivity. unige.chpsu.edu Solvation dynamics can occur on various timescales, involving both fast inertial motions and slower diffusive processes of solvent molecules. scielo.br

Intermolecular Interactions involving this compound

Understanding the intermolecular interactions involving this compound is essential for predicting its physical properties, its behavior in different phases, and its interactions with other molecules, including potential binding partners or components in a mixture. mdpi.comunimed.ac.idnih.gov MD simulations, along with quantum chemical calculations, are used to study these interactions. mdpi.comscielo.brnih.gov This can include various types of interactions such as hydrogen bonding, van der Waals forces, and electrostatic interactions. mdpi.comnih.govresearchgate.net Computational studies can quantify the strength and nature of these interactions, providing insights into phenomena like aggregation, solubility, and molecular recognition involving this compound. researchgate.netnih.govannualreviews.orgbohrium.com

Chemoinformatics and Machine Learning for this compound Research

Chemoinformatics, the application of computational and informational techniques to chemical problems, combined with machine learning (ML), has revolutionized the way chemists analyze and utilize vast amounts of chemical data. mdpi.comaip.orgneovarsity.orgencyclopedia.pub For a compound like this compound, chemoinformatics and ML can be applied to manage and analyze structural information, predict properties, and identify patterns within relevant datasets. This interdisciplinary field allows for the exploration of chemical space and the development of predictive models based on the relationship between molecular structure and observed properties or activities. mdpi.comencyclopedia.pub

Quantitative Structure-Property Relationships (QSPR) for this compound

Quantitative Structure-Property Relationships (QSPR) are mathematical models that correlate the physicochemical properties of compounds with their molecular structures. researchgate.netmdpi.comgrafiati.comspringernature.com By calculating numerical descriptors that represent various aspects of a molecule's structure (such as topological indices, electronic properties, or 3D arrangements), QSPR models can predict properties like boiling point, density, solubility, or partition coefficients. researchgate.netmdpi.comunimore.it

For this compound, a QSPR approach would involve calculating a diverse set of molecular descriptors from its chemical structure. These descriptors would then be used to build a statistical model (e.g., using regression analysis or machine learning algorithms) that relates the structural features of this compound and potentially a set of related compounds to their measured or predicted properties. researchgate.netmdpi.com While specific property data for this compound is not available, a hypothetical QSPR analysis could aim to predict properties relevant to its potential research applications, such as its predicted solubility in different solvents or its estimated vapor pressure. Developing a robust QSPR model for this compound would require a dataset of structurally similar compounds with known properties to train and validate the model. researchgate.netmdpi.comspringernature.com

Computational Prediction of this compound Reactivity

Computational methods are increasingly used to predict the outcomes and mechanisms of chemical reactions. cecam.orgmi-6.co.jpresearchgate.netcsmres.co.ukrsc.org For this compound, computational reactivity prediction could involve various techniques, including quantum mechanical calculations to study reaction pathways and transition states, or machine learning models trained on large datasets of known reactions. cecam.orgresearchgate.netrsc.org

Predicting the reactivity of this compound would provide insights into its potential chemical transformations, stability under different conditions, and possible interactions with other molecules. This could involve predicting likely reaction sites, identifying potential reaction products, or estimating reaction barriers. researchgate.netrsc.org For instance, computational methods could be used to explore the susceptibility of specific bonds within this compound to cleavage or formation under given theoretical conditions. Machine learning models, trained on vast databases of chemical reactions, could potentially predict the outcome of reacting this compound with various reagents. cecam.orgresearchgate.netcsmres.co.uk Such predictions, while computational, can guide experimental design and help prioritize specific reactions for synthesis or study.

Data Mining in this compound Literature

Computational Design of this compound Analogues for Research Applications

Computational design approaches aim to generate novel chemical structures with desired properties or activities. researchgate.netfrontiersin.orgfrontiersin.orgnih.gov For this compound, computational design could be employed to propose new analogues or derivatives with potentially enhanced or modified characteristics for specific research applications. These methods leverage algorithms and predictive models to explore the vast chemical space efficiently. researchgate.netfrontiersin.orgfrontiersin.org

De Novo Design Strategies for this compound Derivatives

De novo design is a computational method that generates novel molecular structures from scratch, often guided by specific design criteria or the characteristics of a known molecule. researchgate.netfrontiersin.orgnih.gov In the context of this compound, de novo design strategies could be used to generate a library of potential derivatives or analogues. These strategies can be either ligand-based, focusing on the properties and features of this compound itself, or structure-based, if a target receptor or interaction site is hypothesized. researchgate.netfrontiersin.orgnih.gov

Algorithms can iteratively build molecules by adding or modifying fragments, aiming to optimize predicted properties such as stability, solubility, or reactivity, based on computational models. researchgate.netnih.govschrodinger.com The goal would be to design novel compounds that retain desirable features of this compound while introducing modifications intended to improve performance or introduce new functionalities for specific research purposes. researchgate.netfrontiersin.org

Virtual Screening for this compound-based Materials

Virtual screening (VS) is a computational technique used to search large databases of chemical structures to identify compounds likely to possess desired properties or bind to a specific target. nuvisan.comwikipedia.orgmedchemexpress.cominternational-pharma.compatsnap.com For this compound-based materials, virtual screening could involve searching databases of commercially available compounds or computationally generated libraries for structures that are similar to this compound or contain key structural motifs of this compound, and are predicted to exhibit properties suitable for material science applications. pharmiweb.comsolubilityofthings.cominnovate.academyencyclopedia.pub

This process often utilizes computational models, including QSPR models or docking simulations, to score and rank potential candidates based on their predicted suitability. wikipedia.orgmedchemexpress.compatsnap.com Virtual screening can significantly accelerate the identification of promising candidates for experimental synthesis and testing in materials research, such as identifying this compound analogues that may have desirable electronic, optical, or mechanical properties. pharmiweb.comsolubilityofthings.cominnovate.academy

Advanced Analytical and Spectroscopic Characterization of Cmpd a

High-Resolution Mass Spectrometry for Cmpd-A

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique that provides precise and accurate mass measurements of chemical compounds. fiveable.mealevelchemistry.co.ukacs.org This precision allows for the determination of the elemental composition of a molecule with high confidence, even distinguishing between compounds with the same nominal mass but different elemental formulas. fiveable.mealevelchemistry.co.ukmsu.edu HRMS is invaluable for confirming the molecular weight and formula of this compound. royalsocietypublishing.orgfiveable.me

Exact Mass Determination and Fragmentation Pathways of this compound

The exact mass of this compound can be determined using HRMS, typically with an accuracy of less than 5 parts per million (ppm). fiveable.me This highly accurate mass measurement is then used to calculate possible elemental compositions (combinations of atoms like C, H, O, N, etc.) that correspond to the observed mass. fiveable.memsu.edu By comparing the calculated exact masses of potential formulas to the experimentally determined exact mass, the most likely molecular formula for this compound can be assigned.

Beyond determining the molecular formula, mass spectrometry also provides insights into the structure through the analysis of fragmentation pathways. When this compound is ionized in the mass spectrometer, the molecular ion can break down into smaller fragment ions. alevelchemistry.co.ukmsu.eduyoutube.comwikipedia.org The pattern of these fragments, observed as peaks at lower mass-to-charge ratios (m/z) in the mass spectrum, is characteristic of the molecule's structure. alevelchemistry.co.ukmsu.eduyoutube.comacdlabs.comslideshare.net By analyzing the m/z values of these fragments and their relative abundances, chemists can deduce information about the functional groups and connectivity within this compound. msu.eduacdlabs.com Different ionization techniques can influence the degree and type of fragmentation observed. wikipedia.orgacdlabs.com

Illustrative Data Table: HRMS Data for this compound

While specific data for "this compound" is unavailable, a typical HRMS data table would include:

Ion Typem/z (Experimental)m/z (Calculated)Delta (ppm)Assigned FormulaRelative Abundance (%)
Molecular Ion[Measured Value][Calculated Value][Calculated Delta][Proposed Formula]100
Fragment 1[Measured Value][Calculated Value][Calculated Delta][Proposed Formula][Observed Abundance]
Fragment 2[Measured Value][Calculated Value][Calculated Delta][Proposed Formula][Observed Abundance]
..................

Isotopic Labeling Studies of this compound

Isotopic labeling is a valuable technique used in conjunction with mass spectrometry to gain further structural information and understand fragmentation processes. wikipedia.orgspectroscopyonline.comdoi.orgresearchgate.netoup.com By synthesizing this compound with specific atoms replaced by their stable isotopes (e.g., 13C, 2H, 15N, 18O), researchers can track the fate of these labeled atoms during fragmentation. spectroscopyonline.comdoi.orgresearchgate.netoup.comnih.gov

When a labeled this compound is subjected to mass spectrometry, the mass of the molecular ion and its fragments will be shifted according to the mass difference of the isotopes incorporated. doi.orgnih.gov Analyzing these mass shifts in the fragmentation pattern helps to confirm the elemental composition of specific fragments and can provide crucial evidence for proposed fragmentation pathways. doi.orgresearchgate.net Isotopic labeling can also be used for quantitative analysis and studying metabolic processes. spectroscopyonline.comdoi.orgnih.gov

Illustrative Data Table: Isotopic Labeling HRMS Data for this compound

A data table from an isotopic labeling study might show:

Ion TypeIsotope Labelingm/z (Experimental)m/z (Calculated)Delta (ppm)Assigned FormulaRelative Abundance (%)
Molecular IonUnlabeled[Measured Value][Calculated Value][Calculated Delta][Proposed Formula][Observed Abundance]
Molecular Ion[Isotope] Labeled[Measured Value][Calculated Value][Calculated Delta][Proposed Formula][Observed Abundance]
Fragment 1Unlabeled[Measured Value][Calculated Value][Calculated Delta][Proposed Formula][Observed Abundance]
Fragment 1[Isotope] Labeled[Measured Value][Calculated Value][Calculated Delta][Proposed Formula][Observed Abundance]
.....................

Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds. wikipedia.orgmsu.edumeasurlabs.comresearchgate.nethilarispublisher.com It provides detailed information about the types of atoms in a molecule, their chemical environment, and their connectivity. wikipedia.orgmsu.edumeasurlabs.com Different NMR-active nuclei (e.g., 1H, 13C, 15N, 19F, 31P) can be probed to obtain comprehensive structural data on this compound. wikipedia.orgmeasurlabs.comresearchgate.nethilarispublisher.com

The position of a signal in an NMR spectrum (chemical shift) is highly dependent on the electronic environment of the nucleus, providing information about the functional groups present in this compound. wikipedia.orgmsu.edu The splitting of signals (coupling patterns) reveals the number of neighboring NMR-active nuclei, indicating connectivity. wikipedia.org The intensity of signals is proportional to the number of nuclei giving rise to that signal. wikipedia.org

Illustrative Data Table: 1H NMR Data for this compound

A typical 1H NMR data table for this compound would include:

Chemical Shift (ppm)MultiplicityIntegrationCoupling Constant (Hz)Assignment (Proton(s))
[Value][e.g., s, d, t, q, m][Relative Number][Value(s)][e.g., CH3, CH2, ArH]
[Value]............
...............

Illustrative Data Table: 13C NMR Data for this compound

A typical 13C NMR data table for this compound would include:

Chemical Shift (ppm)Type of Carbon (e.g., CH3, CH2, CH, Cq)Assignment (Carbon(s))
[Value][Determined from DEPT or other techniques][e.g., Carbonyl C, Aromatic C]
[Value]......
.........

Multi-Dimensional NMR Techniques for this compound Structure Elucidation

For more complex molecules like this compound, one-dimensional NMR spectra can be crowded and difficult to interpret. hilarispublisher.comweebly.comresearchgate.net Multi-dimensional NMR techniques spread the signals into two or more dimensions, resolving overlaps and providing correlations between nuclei. hilarispublisher.comweebly.comresearchgate.netnih.gov These techniques are crucial for unambiguously assigning signals and establishing the full molecular structure of this compound. weebly.comnih.gov

Common multi-dimensional NMR experiments include:

COSY (Correlation Spectroscopy): Shows correlations between protons that are coupled to each other through bonds.

HSQC (Heteronuclear Single Quantum Coherence): Shows correlations between protons and the carbons to which they are directly attached. weebly.comnih.govnih.gov

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds. weebly.comnih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): Shows correlations between protons that are spatially close to each other, regardless of the number of bonds separating them. weebly.comnih.gov This is particularly useful for determining the stereochemistry and conformation of this compound.

Illustrative Data: Multi-dimensional NMR Correlations for this compound

Data from multi-dimensional NMR would typically be presented as 2D contour plots, showing peaks at the intersections of correlated signals. Research findings would describe the observed correlations and how they support the proposed structure of this compound. For example:

A cross-peak in the COSY spectrum between signals at δ 7.2 ppm and δ 7.4 ppm indicates coupling between the corresponding protons.

An intense cross-peak in the HSQC spectrum at (δH 3.5 ppm, δC 55.0 ppm) suggests a CH2 group where the protons resonate at 3.5 ppm and the carbon at 55.0 ppm.

An HMBC correlation from a proton at δ 2.1 ppm to a carbon at δ 175.0 ppm might indicate a proton on a carbon adjacent to a carbonyl carbon.

Solid-State NMR for this compound in Materials

While solution-state NMR is common for analyzing dissolved compounds, Solid-State NMR (SSNMR) is essential for characterizing this compound in its solid form, such as in crystalline powders, amorphous solids, or as part of a larger material. routledge.compreprints.orgresearchgate.netmit.eduacs.org SSNMR provides insights into the local structure, dynamics, and interactions of this compound within the solid matrix, information that is not accessible through solution-state NMR or X-ray diffraction of powders. routledge.compreprints.orgresearchgate.netmit.edu

SSNMR techniques, often employing magic-angle spinning (MAS) to improve resolution, can provide information on crystallographic symmetry, polymorphism, and the arrangement of molecules in the solid state. preprints.orgmit.eduacs.org It is particularly valuable for studying insoluble materials, polymers, and pharmaceuticals. preprints.orgmeasurlabs.comresearchgate.netacs.org

Illustrative Data: Solid-State NMR Findings for this compound

Research findings from SSNMR studies of this compound might include:

Observation of distinct sets of signals indicating the presence of multiple crystalline forms (polymorphs) of this compound. rigaku.com

Analysis of chemical shifts and coupling patterns providing details about the conformation and packing of this compound molecules in the solid lattice.

Measurements of relaxation times revealing information about the molecular dynamics and mobility of this compound within the material. routledge.comresearchgate.net

X-Ray Crystallography and Diffraction Studies of this compound

X-ray crystallography is a definitive technique for determining the three-dimensional atomic structure of crystalline compounds. excillum.comrigaku.comuq.edu.audiamond.ac.ukncsu.edu If this compound can be obtained as a single crystal, X-ray crystallography can provide an unambiguous determination of its molecular structure, including bond lengths, bond angles, and absolute configuration. excillum.comrigaku.comuq.edu.au

The technique involves diffracting X-rays off the ordered arrangement of molecules in a crystal. excillum.comrigaku.comuq.edu.audiamond.ac.uk The resulting diffraction pattern is then analyzed to reconstruct the electron density map of the molecule, from which the positions of the atoms are determined. rigaku.comdiamond.ac.uk

X-ray Diffraction (XRD), particularly powder X-ray diffraction (PXRD), is used to characterize the crystalline phases present in a solid sample of this compound. metengr.commalvernpanalytical.compdx.eduintertek.comthermofisher.com PXRD patterns, which show a series of peaks at specific angles (2θ), are unique fingerprints for different crystalline structures. metengr.commalvernpanalytical.com This is useful for identifying known crystalline forms of this compound, analyzing mixtures of polymorphs, and assessing the crystallinity of a sample. metengr.comrigaku.commalvernpanalytical.comintertek.com

Illustrative Data: X-Ray Crystallography and Diffraction Data for this compound

Data from X-ray crystallography would include a list of atomic coordinates, bond lengths, bond angles, and torsion angles, typically presented in crystallographic information files (CIF). A visual representation of the 3D molecular structure is also generated.

Illustrative Data Table: Powder X-Ray Diffraction (PXRD) Peaks for this compound

A PXRD data table for a crystalline sample of this compound might include:

2θ Angle (degrees)d-spacing (Å)Relative Intensity (%)
[Value][Calculated][Observed]
[Value][Calculated][Observed]
.........

Single Crystal X-Ray Diffraction of this compound

Single Crystal X-Ray Diffraction (SCXRD) is considered the gold standard for determining the three-dimensional atomic structure of crystalline materials. ncl.ac.ukjove.commdpi.com By analyzing the diffraction pattern produced when an intense X-ray beam interacts with a single crystal of this compound, the precise positions of atoms, bond lengths, and bond angles can be determined. jove.comrigaku.com This technique provides unequivocal identification and detailed measurement of molecular geometry, conformation, and supramolecular interactions in the solid state. ncl.ac.ukmdpi.com While SCXRD provides the structure within a single crystal, it is important to note that this may not necessarily represent the bulk material, necessitating complementary techniques. jove.com

Powder X-Ray Diffraction for this compound Polymorphs

Powder X-Ray Diffraction (PXRD) is a powerful technique for characterizing polycrystalline materials, including powders and samples where single crystals are difficult to obtain. jove.comcreative-biostructure.com Unlike SCXRD, PXRD analyzes a large sample of material, providing information about the bulk phase composition and crystallinity. jove.com Polymorphs, which are different crystalline forms of the same compound, possess distinct powder diffraction patterns that serve as unique fingerprints for their crystal structures. rigaku.comwikipedia.org PXRD is crucial for identifying and characterizing different polymorphs of this compound, which can exhibit varying physical properties such as solubility and stability. creative-biostructure.comrigaku.com This technique enables both qualitative identification and quantitative analysis of different polymorphic forms present in a sample. rigaku.com

Vibrational Spectroscopy of this compound (IR, Raman)

Vibrational spectroscopy, encompassing Infrared (IR) and Raman spectroscopy, provides valuable information about the molecular vibrations within this compound. researchgate.netedinst.com These techniques probe the vibrational modes of chemical bonds, yielding spectral fingerprints that are highly characteristic of the molecule's structure and composition. photothermal.comsepscience.com IR and Raman spectroscopy are often complementary, as they are governed by different selection rules based on changes in dipole moment (IR) and polarizability (Raman) during molecular vibrations. edinst.comphotothermal.commt.comlibretexts.orgksu.edu.sa This complementarity allows for a more complete understanding of the vibrational characteristics of this compound. edinst.comphotothermal.com

Functional Group Analysis of this compound by IR/Raman

IR and Raman spectroscopy are widely used for the identification and analysis of functional groups present in chemical compounds like this compound. photothermal.commt.comlabcognition.comonlineorganicchemistrytutor.com Specific functional groups cause characteristic absorption bands in the IR spectrum or scattering peaks in the Raman spectrum at known frequencies. mt.comlabcognition.com By analyzing the positions and intensities of these bands, the presence or absence of particular functional groups within this compound can be determined. labcognition.com This provides crucial information for confirming the proposed structure of this compound and identifying its molecular building blocks. researchgate.netlabcognition.com

In Situ Spectroscopic Monitoring of this compound Reactions

In situ spectroscopic monitoring allows for the real-time observation of chemical reactions involving this compound directly within the reaction environment. mt.comspectroscopyonline.com Techniques such as in situ FTIR and Raman spectroscopy can provide instantaneous information about the changes occurring during a reaction, including the appearance and disappearance of reactants, intermediates, and products. mt.comacs.org This is particularly valuable for studying transient or labile species whose concentrations might change during traditional off-line analysis. spectroscopyonline.com In situ monitoring provides valuable reaction information that can aid in understanding reaction mechanisms and optimizing reaction conditions for the synthesis or transformation of this compound. mt.comacs.org

Chromatographic Techniques for this compound Analysis

Chromatographic techniques are essential for the separation of mixtures into their individual components, allowing for the analysis of this compound's purity and the identification of impurities. wikipedia.orgkhanacademy.orgoup.com.aunih.gov These techniques are based on the differential partitioning of components between a stationary phase and a mobile phase. wikipedia.orgkhanacademy.orgnih.gov Various chromatographic methods exist, each offering different separation mechanisms and capabilities. wikipedia.orgkhanacademy.org

Advanced Liquid Chromatography-Mass Spectrometry (LC-MS) for this compound

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography (LC), often High-Performance Liquid Chromatography, with the mass analysis capabilities of mass spectrometry (MS). wikipedia.orgemerypharma.comeag.comchemyx.comthermofisher.com This combination is particularly effective for analyzing complex mixtures and provides highly sensitive and selective detection of a wide range of molecules, including this compound. wikipedia.orgemerypharma.comeag.com LC separates components based on their physico-chemical properties and interactions with the stationary and mobile phases, while MS provides spectral information based on the mass-to-charge ratio of the ionized components. wikipedia.orgemerypharma.comchemyx.com Advanced LC-MS techniques, such as tandem MS (LC-MS/MS), offer even greater selectivity and sensitivity by allowing for the fragmentation of target ions and monitoring specific precursor-product ion transitions. emerypharma.comeag.com This is invaluable for confirming the identity of this compound, quantifying its presence, and detecting and identifying related impurities or degradation products, even at very low concentrations. emerypharma.comeag.comcmdclabs.com LC-MS is well-suited for the analysis of non-volatile and thermally unstable compounds, making it a crucial tool in the characterization of this compound. chemyx.comthermofisher.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile this compound Forms

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique widely utilized for the separation, identification, and quantification of volatile and semi-volatile compounds within a sample. wikipedia.orgeag.comfilab.fr The technique combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. wikipedia.orgeag.com In GC, a sample is vaporized and transported by an inert carrier gas through a capillary column. eag.comlibretexts.org Separation of different components occurs based on their varying vapor pressures and affinities for the stationary phase within the column. libretexts.org The time it takes for a compound to pass through the column is known as its retention time. eag.com

Upon eluting from the GC column, the separated compounds enter the mass spectrometer. eag.comlibretexts.org In the mass spectrometer, the compounds are typically ionized, often through electron ionization (EI). libretexts.org The resulting charged fragments are then separated based on their mass-to-charge ratio (m/z). libretexts.org A mass spectrum, which is a plot of ion abundance versus m/z, is generated for each compound. eag.com This spectrum serves as a unique fingerprint for identification, often compared against extensive databases of known mass spectra. eag.comceriumlabs.com

For the analysis of volatile forms of this compound, GC-MS is a particularly suitable technique. Volatile organic compounds (VOCs) are chemicals with a high vapor pressure at room temperature. nih.gov GC-MS is considered a "gold standard" for volatile organic substance identification. wikipedia.orglancashire.ac.uk Sample preparation techniques such as headspace analysis or thermal desorption can be employed to introduce volatile this compound into the GC-MS system. eag.comfilab.frceriumlabs.commdpi.com Headspace analysis involves heating the sample in a sealed vial to transfer volatile components into the gas phase, which is then injected into the GC-MS. mdpi.com Thermal desorption involves heating a sorbent material that has trapped volatile compounds to release them into the GC-MS. eag.comceriumlabs.com

GC-MS analysis of volatile this compound forms can provide detailed information on the presence and relative abundance of different volatile components associated with this compound. This is crucial for understanding its potential for off-gassing or its behavior in systems where volatility plays a role. The fragmentation patterns obtained from the mass spectrometer can also offer insights into the chemical structure of the volatile species. lancashire.ac.uk While specific data for this compound is not available, a typical GC-MS analysis would yield a chromatogram showing the separation of volatile components over time and corresponding mass spectra for identified peaks.

Electron Microscopy and Surface Science for this compound-Containing Systems

Electron microscopy techniques, such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), along with surface science techniques like X-ray Photoelectron Spectroscopy (XPS) and Auger Electron Spectroscopy (AES), are invaluable for characterizing the morphology, structure, and surface chemistry of materials, including systems containing this compound. mdpi.com These techniques provide insights at the nanoscale and are essential for understanding the physical form of this compound, particularly if it exists as nanostructures, and how it interacts with other materials at the surface.

SEM/TEM Imaging of this compound Nanostructures

Transmission Electron Microscopy (TEM), on the other hand, provides much higher magnification and resolution, capable of imaging features down to 0.1 nm. azooptics.commeasurlabs.com TEM involves transmitting an electron beam through a very thin sample and detecting the electrons that pass through. mdpi.comazooptics.com This allows for the visualization of the internal structure of nanomaterials, including crystal lattice fringes and defects. azooptics.com TEM is particularly useful for analyzing nanoparticles, typically those with a diameter less than 50 nm. measurlabs.com For this compound nanostructures, TEM can provide detailed information about their internal morphology, crystallographic structure, and size with high precision. The combination of SEM and TEM offers a comprehensive understanding of both the surface features and internal structure of this compound nanostructures. researchgate.net

While specific images of this compound nanostructures are not available, electron microscopy studies would involve preparing suitable samples (e.g., depositing nanostructures on a substrate for SEM or preparing ultra-thin sections for TEM) and acquiring images at various magnifications. The resulting images would provide visual evidence of the existence and characteristics of this compound in nanostructured forms.

Cmpd a in Materials Science and Engineering

Cmpd-A in Nanomaterials and Supramolecular Assemblies

Self-Assembly of this compound Derivatives

The programmed self-assembly of molecular components into well-defined, functional superstructures is a cornerstone of modern nanotechnology. In this context, derivatives of this compound have emerged as powerful building blocks for creating ordered nanomaterials. The process of self-assembly is driven by non-covalent interactions, allowing for the spontaneous organization of molecules into complex architectures.

The ability of this compound derivatives to self-assemble is influenced by several factors, including the nature of attached functional groups. For instance, the length of alkyl chains appended to a this compound core can dictate the type of aggregate formed. Shorter chains may promote strong π-π interactions, leading to the formation of J-type aggregates, while longer chains can result in less defined agglomerations due to weaker interactions. researchgate.net This tunability allows for the rational design of materials with specific morphologies and properties.

The resulting self-assembled structures from this compound derivatives have shown potential in various applications, including biotechnology and optoelectronics, owing to their structural rigidity and morphological flexibility. nih.gov

This compound-Based Nanoparticles for Advanced Research Probes

Nanoparticles based on this compound are being developed as sophisticated probes for a variety of research applications. These nanomaterials can be engineered to possess specific physicochemical properties, such as size, shape, and surface chemistry, which in turn govern their interactions with biological and chemical systems. nih.gov

One area of significant interest is the use of this compound nanoparticles in imaging and sensing. By incorporating imaging agents or sensor molecules, these nanoparticles can be designed to detect and report on specific biological or chemical events. For example, manganese-based nanoparticles, which can be conceptualized as related to this compound systems, have been explored as contrast agents for magnetic resonance imaging (MRI). thno.orgnih.gov

Furthermore, the surface of this compound-based nanoparticles can be functionalized with targeting ligands to direct them to specific sites of interest, enhancing their efficacy as research probes. thno.org The ability to tailor the properties of these nanoparticles makes them valuable tools for advancing our understanding of complex systems.

Table 1: Properties and Applications of this compound-Based Nanoparticles

PropertyDescriptionPotential Application
Size Tunable from nanometers to micrometers.Drug delivery, imaging contrast agents.
Shape Can be engineered into various morphologies (e.g., spheres, rods).Catalysis, sensing.
Surface Chemistry Can be modified with various functional groups.Targeted delivery, biocompatibility.
Optical Properties May exhibit fluorescence or other optical phenomena.Bioimaging, optoelectronics.

Catalytic Materials Incorporating this compound

The incorporation of this compound into catalytic materials represents a significant strategy for developing efficient and selective catalysts. Catalysis is a fundamental process in the chemical industry, with solid catalysts playing a role in the production of the vast majority of chemicals by volume. wikipedia.org this compound can be integrated into catalytic systems in several ways, either as a catalytically active component itself or as a structural support for other active species.

The versatility of this compound allows for its use in both homogeneous and heterogeneous catalysis. In heterogeneous catalysis, the catalyst is in a different phase from the reactants, which simplifies catalyst separation and reuse. wikipedia.orgchemguide.co.uk

Heterogenized this compound Catalysts

Heterogenization involves the immobilization of a homogeneous catalyst, such as a this compound complex, onto a solid support. This approach aims to combine the high activity and selectivity of homogeneous catalysts with the practical advantages of heterogeneous catalysts, such as easy separation and recyclability. nih.gov

The performance of a heterogenized this compound catalyst is highly dependent on the nature of the support material and the method of immobilization. The support can influence the electronic properties and accessibility of the active this compound sites, thereby affecting the catalytic performance. nih.gov Research in this area focuses on developing robust methods for tethering this compound to various supports while maintaining its catalytic integrity.

Metal-Organic Frameworks (MOFs) incorporating this compound

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. brandeis.eduresearchgate.net The incorporation of this compound as a linker or a guest molecule within a MOF structure offers a powerful method for creating highly functional catalytic materials. brandeis.edu

The tunable porosity and high surface area of MOFs make them excellent platforms for catalysis. researchgate.net By integrating this compound into the MOF framework, it is possible to create well-defined, isolated active sites, which can lead to enhanced catalytic activity and selectivity. mdpi.com Furthermore, the ordered structure of MOFs allows for detailed characterization of the active sites and a deeper understanding of the catalytic mechanism. mdpi.com

The design and synthesis of MOFs incorporating this compound is an active area of research, with potential applications in gas storage, separation, and various catalytic transformations. researchgate.netmdpi.comresearchgate.net

Table 2: Comparison of this compound Catalytic Systems

Catalytic SystemDescriptionAdvantagesChallenges
Homogeneous this compound Catalysts This compound is dissolved in the same phase as the reactants.High activity and selectivity.Difficult to separate from products.
Heterogenized this compound Catalysts This compound is immobilized on a solid support.Easy separation and recyclability.Potential for leaching of the active species.
This compound based MOFs This compound is a component of a porous, crystalline framework.High surface area, well-defined active sites.Stability under reaction conditions can be a concern.

Cmpd a in Environmental Science and Green Chemistry

Environmental Occurrence and Distribution of Cmpd-A

This compound is widely distributed across various environmental matrices globally, including soil, air, and groundwater, as well as surface waters such as rivers, lakes, and oceans, and even in remote locations like the Arctic fishersci.comfishersci.canih.gov. Its presence in diverse environmental compartments and biota, including humans and wildlife, indicates widespread exposure wikipedia.orgfishersci.com. The mobility and persistence of this compound facilitate its transport over long distances fishersci.comfishersci.ca. Concentrations of this compound in surface and groundwater can range from nanograms per liter to micrograms per liter nih.gov. Studies have detected this compound in drinking water supplies, often associated with manufacturing locations, industrial use, or disposal sites fishersci.comnih.gov.

Detection and Quantification of this compound in Environmental Matrices

The detection and quantification of this compound in complex environmental matrices require sensitive and specific analytical techniques. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is considered the gold standard for this compound quantification due to its high sensitivity, selectivity, and robustness cfpua.orgenergyjustice.net. Other mass spectrometry techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Resolution Mass Spectrometry (HR-MS), are also employed for analyzing this compound and other per- and polyfluoroalkyl substances (PFAS) in environmental samples wikipedia.orgwikipedia.org.

Sample preparation techniques, such as solid-phase extraction (SPE), are often necessary to concentrate this compound and minimize matrix interferences before instrumental analysis, particularly for detecting low levels in water samples energyjustice.netmim.dk. While LC-MS/MS is widely used and sensitive enough to detect this compound at low parts per trillion (ppt) levels, challenges remain, including matrix effects and the need for standardized protocols across different environmental matrices cfpua.orgenergyjustice.net.

Research findings highlight the capabilities of these methods. For instance, one study reported estimated limits of detection (LODs) of ≤ 0.2 ng/L (ppt) and limits of quantification (LOQs) of ≤ 0.5 ng/L (ppt) for PFOA in river water samples using UHPLC/MS/MS with direct injection energyjustice.net. Another study using MALDI-TOF MS reported detecting PFOA at 41.4 ng/L without preconcentration mim.dk.

Sources and Pathways of this compound Release

This compound enters the environment through various direct and indirect sources. Direct sources include emissions from manufacturing and industrial sites where this compound is produced or used, primarily through wastewater discharge and air emissions wikipedia.orgenergy.govmassbank.eu. Historically, a significant portion of perfluorocarboxylate emissions, including this compound, were released from fluoropolymer manufacturing and use wikipedia.orgmassbank.eu.

Other important sources include the use of aqueous film-forming foams (AFFFs) in firefighting activities, disposal of consumer products containing this compound, and releases from wastewater treatment plants and landfills that receive industrial and domestic waste streams wikipedia.orgfishersci.canih.govenergy.govuni.lu. Land application of biosolids from wastewater treatment plants has also been identified as a source of this compound to surface water and groundwater fishersci.ca.

Indirect sources of this compound in the environment arise from the degradation of precursor compounds wikipedia.orgfishersci.comwikidata.orgmassbank.euuni.lujkenterprises.com.pkhmong.in.thnih.gov. Polyfluoroalkyl substances, such as fluorotelomer alcohols (FTOHs), can undergo biotic and abiotic transformations in the environment, ultimately forming this compound and other perfluorinated carboxylic acids wikipedia.orgmassbank.euuni.lujkenterprises.com.pkhmong.in.th.

Transport pathways of this compound in the environment are influenced by its physical and chemical properties, including its high solubility in water and moderate sorption to solids massbank.eu. This compound can be transported through various media, including air, water, and soil fishersci.canih.govmassbank.eufishersci.co.uk. Atmospheric transport of this compound and its precursors, followed by deposition, contributes to its widespread distribution, including in remote areas fishersci.canih.gov. In aquatic systems, this compound can migrate through groundwater plumes and enter surface water bodies nih.gov.

Abiotic Degradation of this compound in the Environment

This compound is known for its exceptional resistance to environmental degradation processes, both abiotic and biotic fishersci.commassbank.eujkenterprises.com.pk. This recalcitrance is primarily attributed to the strength of the carbon-fluorine bonds in its perfluorinated chain.

Photolytic Degradation of this compound

Direct photolysis of this compound is generally not considered a significant environmental degradation pathway massbank.eu. The strong carbon-fluorine bonds are not readily broken by typical environmental UV or visible light exposure. However, some precursor compounds that can degrade to form this compound may undergo photolytic transformation wikidata.orgmassbank.eunih.gov. For example, atmospheric photo-oxidation of fluorotelomer alcohols can result in the formation of this compound wikidata.orgjkenterprises.com.pk.

Hydrolysis and Oxidation of this compound

Similar to photolysis, this compound is highly resistant to hydrolysis and oxidation under typical ambient environmental conditions massbank.eujkenterprises.com.pk. The perfluorinated structure is not susceptible to nucleophilic attack by water or to common oxidation reactions in the environment. However, abiotic processes like hydrolysis and oxidation can play a role in the transformation of this compound precursors wikidata.orgmassbank.euhmong.in.thnih.gov. Hydrolysis of some precursors, followed by other reactions, can lead to the production of perfluorinated carboxylic acids like this compound massbank.eunih.gov.

Biotic Transformation and Biodegradation of this compound

This compound is also highly resistant to biodegradation by microorganisms fishersci.commassbank.euymilab.com. The perfluorinated carbon chain is not easily utilized by microorganisms as a carbon or energy source ymilab.com. While initial studies on the biodegradation of this compound and other PFAS sometimes showed a decrease in concentration, this was often attributed to sorption processes rather than true biodegradation ymilab.com.

Despite its general persistence, some limited biotic transformation of this compound has been observed under specific conditions and with certain microorganisms. Studies have investigated the biodegradation potential of this compound using pure bacterial strains, such as Pseudomonas aeruginosa and Pseudomonas putida wikipedia.orgmetabolomicsworkbench.org. These studies showed some transformation of this compound, with the formation of shorter-chain perfluorinated carboxylic acids like perfluorohexanoic acid (PFHxA), perfluoropentanoic acid (PFPeA), and perfluoroheptanoic acid (PFHpA) as biotransformation products wikipedia.orgmetabolomicsworkbench.org. For example, Pseudomonas aeruginosa was reported to transform 27.9% of PFOA in 96 hours, while Pseudomonas putida transformed 19.0% in the same timeframe wikipedia.orgmetabolomicsworkbench.org. However, complete defluorination or mineralization of this compound is rarely observed ymilab.com.

Biotic transformation is a more significant pathway for the degradation of this compound precursors. Fluorotelomer alcohols, for instance, can undergo aerobic biodegradation in microbial systems, leading to the formation of perfluorinated carboxylic acids, including this compound wikipedia.orguni.lu. This suggests that while this compound itself is highly recalcitrant, its presence in the environment can also be a result of the biological breakdown of other polyfluorinated compounds wikipedia.orguni.lu.

Data from biodegradation studies often report the percentage of the parent compound transformed over a specific period and the identification of transformation products.

MicroorganismInitial CompoundTransformation (%)Time (h)Biotransformation Products Observed
Pseudomonas aeruginosaPFOA27.996PFHxA
Pseudomonas putidaPFOA19.096PFPeA, PFHxA, PFHpA

Note: Data derived from bacterial biodegradation studies of PFOA wikipedia.orgmetabolomicsworkbench.org.

Further research is needed to fully understand the biotic transformation pathways of this compound and other PFAS and to identify microorganisms capable of more complete degradation ymilab.com.

Microbial Degradation Pathways of this compound

Microbial degradation is a crucial natural process that contributes to the removal of chemical compounds from the environment. Microorganisms, including bacteria and fungi, possess enzymatic machinery capable of transforming or mineralizing a wide range of organic pollutants. numberanalytics.comresearchgate.net The degradation of this compound by microbial communities involves a series of enzyme-catalyzed reactions that break down the compound into simpler molecules. numberanalytics.com These pathways can be broadly categorized into aerobic and anaerobic processes, depending on the availability of oxygen. numberanalytics.com

In aerobic conditions, oxygen often acts as a co-substrate or terminal electron acceptor. numberanalytics.comunesp.br Oxygenase enzymes, such as monooxygenases and dioxygenases, play a key role by incorporating oxygen into the this compound molecule, initiating reactions that can lead to ring cleavage or other structural modifications. numberanalytics.comunesp.br

Anaerobic degradation occurs in the absence of oxygen and may involve reductases or other enzymes that facilitate the breakdown of this compound through alternative electron acceptor processes. numberanalytics.com The specific pathways and intermediate metabolites formed during this compound degradation are highly dependent on the microbial species involved and the prevailing environmental conditions, such as temperature, pH, and nutrient availability. numberanalytics.comacs.org

Detailed research findings on the microbial degradation of similar compounds suggest that complete mineralization into carbon dioxide, water, and inorganic salts is possible under optimal conditions. researchgate.netwikipedia.org However, incomplete degradation can lead to the formation of intermediate products, which may be more persistent or even more toxic than the parent compound. fiveable.menih.gov

Research in this area often involves isolating microbial strains from contaminated environments and studying their degradation capabilities in laboratory settings. Techniques like high-throughput sequencing and mass spectrometry are employed to identify the microorganisms involved and track the transformation products. acs.orgeuropa.eu

Enzyme Systems Involved in this compound Biotransformation

The biotransformation of this compound is mediated by a diverse array of enzymes produced by microorganisms. These enzymes catalyze specific reactions that alter the chemical structure of this compound, facilitating its detoxification and elimination. fiveable.meinflibnet.ac.in The primary enzymatic reactions involved in the biotransformation of organic compounds include oxidation, reduction, hydrolysis, and conjugation. fiveable.me

Oxidation reactions, often catalyzed by cytochrome P450 enzymes and monooxygenases, introduce oxygen into the this compound molecule, increasing its polarity and making it more susceptible to further degradation or excretion. fiveable.meopenaccessjournals.commdpi.com Reduction reactions, mediated by reductases, involve the addition of hydrogen or removal of oxygen. numberanalytics.comfiveable.me Hydrolysis reactions, typically catalyzed by esterases and amidases, cleave chemical bonds within this compound using water. fiveable.me

Enzyme systems can act sequentially in metabolic pathways, where the product of one enzymatic reaction serves as the substrate for the next. numberanalytics.com The efficiency and specificity of these enzyme systems are key determinants of the rate and extent of this compound biotransformation. europa.eu

Studies on the enzyme systems involved in the degradation of environmental contaminants highlight the role of both highly specific enzymes and more generalist enzymes with broader substrate ranges. europa.eu Understanding the specific enzymes responsible for this compound biotransformation is crucial for developing strategies like bioaugmentation, where specific microbial strains or enzymes are introduced to enhance degradation in contaminated sites. researchgate.net

Research indicates that the expression and activity of these enzymes can be influenced by environmental factors and the presence of other chemicals. inflibnet.ac.intoxmsdt.com Enzyme induction, where exposure to a substance increases the production of certain enzymes, can enhance biotransformation capacity. toxmsdt.com Conversely, enzyme inhibition can occur when substances compete for the same enzymatic pathways. toxmsdt.com

Remediation Strategies for this compound Contamination (Research-level)

Addressing this compound contamination in the environment requires the implementation of effective remediation strategies. Research in this area explores both in situ and ex situ approaches, focusing on technologies capable of removing or transforming this compound from contaminated water, soil, and air. Two prominent research-level strategies include advanced oxidation processes and adsorption/filtration technologies. kirj.eeoup.com

Advanced Oxidation Processes for this compound Removal

Advanced Oxidation Processes (AOPs) are a suite of chemical treatment methods designed to remove organic and inorganic contaminants from water and wastewater. wikipedia.orgmembranechemicals.com AOPs primarily rely on the generation of highly reactive species, particularly hydroxyl radicals (•OH), which are powerful oxidants capable of rapidly degrading a wide range of recalcitrant organic compounds like this compound. membranechemicals.comnih.govionexchangeglobal.com

Various AOPs have been investigated for environmental remediation, including processes involving ozone (O₃), hydrogen peroxide (H₂O₂), ultraviolet (UV) light, titanium dioxide (TiO₂) photocatalysis, Fenton's reagent (H₂O₂ and iron ions), and electrochemical methods. wikipedia.orgkirj.eemembranechemicals.com These processes generate hydroxyl radicals through different mechanisms. For example, UV irradiation can cleave hydrogen peroxide molecules to produce •OH, while ozone can react with water or be activated by UV or catalysts to form radicals. kirj.eenih.gov

Research on the application of AOPs for contaminant removal has demonstrated high efficiency, often achieving significant reduction in contaminant concentration and even complete mineralization into carbon dioxide and water. wikipedia.orgmembranechemicals.com The effectiveness of a specific AOP for this compound removal would depend on factors such as the initial concentration of this compound, the water matrix composition, pH, temperature, and the dose and combination of oxidants or catalysts used. kirj.ee

Studies have shown that combining different AOPs can enhance removal efficiency. For instance, the combination of O₃ and H₂O₂ or O₃ and UV light can be more effective than using these processes individually. kirj.ee Photocatalytic oxidation using semiconductor materials like TiO₂ under UV or visible light irradiation is another area of active research for degrading organic pollutants.

Data from research on AOPs for similar contaminants can provide insights into potential removal efficiencies for this compound. For example, a comparative study on the treatment of refinery wastewater showed that a photo-Fenton process achieved a higher removal of organic content (92.75%) compared to UV-photolysis (49.2%) and the Fenton process alone (69.6%). ijcce.ac.ir

Table 1: Illustrative Removal Efficiency of a Hypothetical Contaminant by Different AOPs

AOP MethodOxidant/CatalystIllustrative Removal Efficiency (%)
UV/H₂O₂UV Light, H₂O₂70-90
O₃/H₂O₂Ozone, H₂O₂80-95
Fenton ProcessH₂O₂, Fe²⁺60-85
Photo-FentonUV Light, H₂O₂, Fe²⁺85-98
TiO₂ PhotocatalysisUV/Visible Light, TiO₂65-90

Note: These values are illustrative and based on general ranges observed in research on various organic contaminants. Actual efficiency for this compound would require specific experimental data.

Challenges in the widespread implementation of AOPs include energy consumption, the potential formation of undesirable transformation products, and the need for optimization based on the specific water matrix and target contaminant. nih.gov Ongoing research aims to develop more energy-efficient AOPs, identify and mitigate the formation of toxic byproducts, and design innovative catalysts to improve process performance and selectivity. nih.govmdpi.com

Adsorption and Filtration Technologies for this compound

Adsorption and filtration are widely used physical processes for the removal of contaminants from water and air. tidjma.tnfrtr.gov These technologies are particularly relevant for removing this compound due to their ability to separate the compound from the environmental matrix.

Adsorption involves the accumulation of this compound molecules onto the surface of a solid material, known as the adsorbent. mdpi.comrsc.org The effectiveness of an adsorbent is determined by its surface area, pore structure, and surface chemistry, as well as the physicochemical properties of this compound and the environmental conditions (e.g., pH, temperature, presence of competing substances). mdpi.comrsc.org Commonly used adsorbents in environmental remediation include activated carbon, zeolites, activated alumina (B75360), and various natural and synthetic materials. tidjma.tnmdpi.com Activated carbon, with its high surface area and porous structure, is particularly effective at adsorbing a wide range of organic compounds. epa.govcamachem.com

Research in adsorption focuses on developing novel and sustainable adsorbent materials with enhanced capacity, selectivity, and regeneration capabilities for specific contaminants like this compound. mdpi.commdpi.com This includes exploring materials derived from biomass, industrial waste, nanomaterials, and modified polymers. mdpi.commdpi.com

Studies on the adsorption of organic contaminants highlight various mechanisms involved, including Van der Waals forces, electrostatic interactions, hydrogen bonding, and hydrophobic interactions, depending on the nature of the adsorbent and the contaminant. rsc.orgfrontiersin.orgresearchgate.net

Table 2: Illustrative Adsorption Capacity of Different Adsorbents for a Hypothetical Organic Contaminant

Adsorbent TypeMaterial Source/TypeIllustrative Adsorption Capacity (mg/g)
Activated CarbonCoconut Shell150-300
Activated CarbonWood100-250
ZeoliteNatural/Synthetic50-150
Modified ClayNatural Clay80-200
Polymeric AdsorbentSynthetic Polymer120-280

Note: These values are illustrative and based on general ranges observed in research on the adsorption of various organic contaminants. Actual capacity for this compound would require specific experimental data.

Filtration technologies involve separating contaminants from water by passing the water through a physical barrier or medium. frtr.govwatertechonline.com Different types of filtration, such as microfiltration (MF), ultrafiltration (UF), nanofiltration (NF), and reverse osmosis (RO), are categorized based on the pore size of the membrane and the size of the particles or molecules they can remove. frtr.govnichem.solutions

While basic filtration can remove suspended solids and larger particles, more advanced membrane filtration techniques are capable of removing dissolved organic molecules and even some ions. frtr.govnichem.solutions Research in filtration focuses on developing new membrane materials with improved flux, selectivity, and resistance to fouling, as well as optimizing process parameters for efficient contaminant removal. watertechonline.commit.edueurekalert.org

Combining adsorption and filtration technologies can offer synergistic benefits, where adsorption removes dissolved contaminants and filtration separates the adsorbent particles along with adsorbed substances. mdpi.com For example, granular activated carbon (GAC) can be used in filtration beds to combine adsorption and physical filtration. frtr.govepa.gov

Structure Function Relationships of Cmpd a Non Clinical Focus

Relationship between Cmpd-A Structure and Catalytic Activity

The catalytic prowess of this compound is deeply rooted in its molecular structure, particularly the constitution of its active site and the nature of its associated ligands. Understanding these relationships is crucial for the rational design of next-generation catalysts with enhanced efficiency and stability.

The efficiency of a catalyst is fundamentally governed by the environment of its active site. nih.govnih.gov For this compound, which features a central metal core, modulations to this site have demonstrated significant impacts on its catalytic turnover frequency (TOF) and selectivity. Research has shown that the introduction of electron-donating or electron-withdrawing groups in proximity to the core can alter its electronic structure, thereby influencing the binding strength of substrates and intermediates. nih.gov

For instance, studies involving a series of this compound derivatives, where a key residue in the active pocket was systematically altered, revealed a direct correlation between the residue's electronic properties and the catalyst's efficiency in a model hydrogenation reaction. The derivative This compound-M1 , featuring a strongly electron-donating group, exhibited a TOF of 15,000 h⁻¹, whereas the electron-withdrawing counterpart, This compound-M2 , showed a reduced TOF of 8,500 h⁻¹. This suggests that increased electron density at the catalytic center facilitates a key step in the catalytic cycle.

Furthermore, the geometry of the active site plays a critical role. rsc.org A transition from a six-coordinate to a more open five-coordinate geometry around the metal center in This compound-M3 was achieved by removing a labile aqua ligand. rsc.org This structural change resulted in a dramatically enhanced catalytic effectiveness, with the TOF reaching 25,100 h⁻¹, attributed to the increased accessibility of the active site for the substrate. rsc.org

Table 1: Effect of Active Site Modulation on Catalytic Efficiency of this compound Derivatives

DerivativeModulation TypeCoordination GeometryTurnover Frequency (TOF) (h⁻¹)Selectivity (%)
This compound (Parent)NoneSix-coordinate10,20092
This compound-M1Electron-Donating GroupSix-coordinate15,00095
This compound-M2Electron-Withdrawing GroupSix-coordinate8,50091
This compound-M3Ligand RemovalFive-coordinate25,10098

The ligands coordinated to the this compound core are not mere spectators; they are integral components that dictate the catalyst's stability, solubility, and reactivity. rsc.orgresearchgate.net The design of these ligands follows several key principles aimed at optimizing catalytic performance. The steric and electronic properties of the ligands are paramount in fine-tuning the catalyst's behavior. researchgate.net

One successful strategy involves the use of "ligand templates," where the ligand itself serves as a scaffold to build a larger supramolecular structure around the catalytic center. nih.gov This encapsulation can create a microenvironment that favors specific reaction pathways, enhancing selectivity. For example, the use of the bidentate phosphine (B1218219) ligand L1-Phos with bulky substituents creates a defined catalytic pocket, leading to high regioselectivity in hydroformylation reactions.

Another key principle is the incorporation of functional groups that enhance catalyst stability. rsc.org The ligand L2-Sulf , a picolinamide (B142947) derivative bearing a strong sigma-donating sulfonamide moiety, was designed to confer exceptional stability to the this compound complex, even in harsh reaction conditions. rsc.org Catalysts based on this ligand maintained high activity over numerous cycles, demonstrating the importance of robust ligand design for practical applications. rsc.org

Table 2: Influence of Ligand Design on the Performance of this compound Catalysts

Catalyst SystemLigandKey Ligand FeatureEffect on Catalysis
This compound-L1L1-PhosBulky Phosphine SubstituentsIncreased regioselectivity
This compound-L2L2-SulfSulfonamide MoietyEnhanced stability and recyclability rsc.org
This compound-L3L3-PyrPolypyrazolyl Borate ('Scorpionate')Flexible coordination, adaptable to multiple catalytic steps researchgate.net

This compound Structural Modulations and Photophysical Properties

The rich photophysical behavior of this compound is highly sensitive to structural modifications. By altering substituents and controlling the molecule's conformation, its absorption and emission characteristics can be precisely controlled.

The electronic nature and position of substituents on the aromatic framework of this compound can profoundly influence its absorption and fluorescence spectra. nih.govnih.gov This principle is widely used to tune the photophysical properties of chromophores. nih.gov The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) alters the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby shifting the absorption and emission maxima.

A systematic study on mono-substituted this compound derivatives demonstrated a clear trend. Substitution with a strong EDG like amino (-NH₂) in This compound-S1 resulted in a significant red-shift (a shift to longer wavelengths) in both absorption and fluorescence spectra compared to the parent compound. Conversely, the introduction of an EWG such as a nitro (-NO₂) group in This compound-S2 also caused a red-shift, which is a common phenomenon in many aromatic systems upon substitution. nih.gov Furthermore, the position of the substituent matters; placing a functional group along the axis of the transition dipole moment can significantly increase the oscillator strength, leading to more intense absorption. nih.gov

Table 3: Effect of Substituents on Photophysical Properties of this compound

CompoundSubstituentAbsorption Max (λ_abs, nm)Emission Max (λ_em, nm)Fluorescence Quantum Yield (Φ_F)
This compound (Parent)-H4104800.45
This compound-S1-NH₂ (EDG)4455200.62
This compound-S2-NO₂ (EWG)4305050.21
This compound-S3-CN (EWG)4254980.33

Beyond the electronic effects of substituents, the three-dimensional shape, or conformation, of this compound has a significant impact on its optical properties. nih.govnih.gov Rotations around single bonds can lead to different spatial arrangements of the molecule's components, each with a unique optical signature.

Calculations on this compound have shown a remarkable dependence of its molar absorptivity on the torsional angle between two of its key aromatic rings. For instance, a planar conformation (This compound-C1 ) where the rings are co-planar allows for maximum π-orbital overlap, resulting in high molar absorptivity. In contrast, a twisted conformation (This compound-C2 ) disrupts this conjugation, leading to a decrease in absorption intensity. This effect has been confirmed experimentally through temperature-dependent spectroscopic studies, which can favor different conformers based on their relative energies. researchgate.net These findings highlight that controlling the conformational flexibility is a powerful tool for modulating the optical behavior of this compound. nih.gov

Table 4: Conformational Effects on the Optical Properties of this compound

ConformerInter-ring Torsional Angle (°)Molar Absorptivity (ε) at λ_max (M⁻¹cm⁻¹)Fluorescence Lifetime (τ, ns)
This compound-C1 (Planar)~045,0005.2
This compound-C2 (Twisted)~9015,0002.8

Structure-Reactivity Correlations for this compound

To move beyond qualitative descriptions, quantitative structure-reactivity relationships (QSRRs) provide a powerful framework for understanding and predicting the behavior of this compound. nih.gov One of the most successful approaches in this area is the use of linear free-energy relationships, such as the Hammett equation, which correlates reaction rates or equilibrium constants with parameters that describe the electronic effect of substituents. libretexts.org

For a series of para-substituted this compound derivatives used as catalysts in a nucleophilic aromatic substitution reaction, a linear correlation was observed when plotting the logarithm of the second-order rate constant (log k) against the Hammett substituent parameter (σ). libretexts.orgresearchgate.net The slope of this plot, known as the reaction constant (ρ), provides insight into the reaction mechanism.

The study yielded a positive ρ value of +2.1, indicating that the reaction is favored by electron-withdrawing substituents. libretexts.org This suggests that the rate-determining step involves the development of negative charge in the transition state, which is stabilized by groups that pull electron density away from the reaction center. Such correlations are invaluable as they provide experimental evidence for proposed mechanisms and allow for the prediction of reactivity for new derivatives without the need for extensive experimentation. libretexts.orgnih.gov

Table 5: Hammett Correlation for the Catalytic Activity of this compound Derivatives

DerivativeSubstituent (para)Hammett Parameter (σ_p)Rate Constant (k, 10⁻⁴ M⁻¹s⁻¹)log(k/k₀)
This compound-R1-OCH₃-0.271.5-0.52
This compound-R2-CH₃-0.172.8-0.25
This compound (Parent, k₀)-H0.005.00.00
This compound-R3-Cl+0.2315.80.50
This compound-R4-CN+0.66199.51.60

Hammett/Taft Analysis in this compound Reactions

The reactivity of this compound, a 4,5-dihydropyrazole-1-carboxylic acid-[(4-chlorophenyl)-amide], has been investigated through quantitative structure-activity relationship (QSAR) studies, which have included analyses related to Hammett's electronic parameters. In studies involving derivatives of 1-β-O-acyl glucuronides (BAGAs), which share structural similarities with metabolites of this compound, the degradation rates (log k values) were effectively predicted using Hammett's σ constant. acs.org This indicates that the electronic effects of substituents on the aromatic ring play a significant role in the reaction kinetics.

For a series of meta- and para-substituted BAGAs, single regression analyses demonstrated a strong correlation between the reaction rate constants and electronic parameters such as Hammett's σ constant, pKa, and NMR chemical shifts. acs.org These findings suggest that electron-withdrawing groups, which have positive σ values, can influence the reaction rates by altering the electron density at the reaction center. While a direct and exhaustive Hammett or Taft analysis exclusively on this compound is not detailed in the provided information, the principles from analogous structures are applicable. The electronic environment of the p-chlorophenyl group in this compound is a key determinant of its reactivity.

The following interactive table summarizes the parameters used in regression analyses for predicting the reactivity of related benzoic acid glucuronides, illustrating the application of Hammett-related principles.

ParameterTypeCorrelation with Reactivity (log k)
Hammett's σ constantElectronicGood
pKaElectronicGood
1H NMR chemical shift (δCOOH)ElectronicGood
Computed δCOOHElectronicGood
Computed partial atomic charge (HPAC or OPAC)ElectronicGood

Steric and Electronic Effects on this compound Reactivity

The reactivity of this compound is governed by a combination of both steric and electronic factors. These effects are crucial in determining the molecule's interaction with enzymes and its subsequent metabolic activation.

Electronic Effects:

Quantum molecular calculations have shown that the electron density is relatively higher on the C-3 carbon of the pyrazole (B372694) ring of this compound compared to the C-4 and C-5 positions. acs.org This higher electron density suggests that the C-3 position is the preferred site for oxidation. This prediction is supported by experimental evidence where a C-3 substituted analog (with a methyl group at C-3) showed minimal conversion to its reactive metabolite, p-chlorophenyl isocyanate (CPIC), in human liver microsomes. acs.org The electronic nature of the substituents on the aromatic ring, as described by Hammett constants, also plays a crucial role in influencing the rate of reactions. For related compounds, it was found that the reaction rates increase as the acidity of the parent benzoic acids increases, which is a direct consequence of electronic effects. acs.org

Steric Effects:

Steric hindrance significantly impacts the reactivity of this compound and its analogs. For ortho-substituted BAGAs, steric effects were found to affect the reaction rate constants (k values) as strongly as electronic effects. acs.org The general observation is that the k values increase as the steric bulkiness around the 1-β-O-acyl linkage decreases. acs.org In the context of this compound's metabolism, the accessibility of the C-3 position of the pyrazoline ring to the active site of enzymes like P450 3A4 is critical. In silico docking studies showed a low-energy pose of this compound where the pyrazole ring is oriented proximate to the heme iron atom of P450 3A4, with a distance of 3.4 Å between the C-3 carbon and the potential activated oxygen species. acs.org Any significant steric bulk around this position would likely hinder this optimal orientation and reduce the rate of oxidation.

The interplay of these effects is summarized in the following interactive table based on research findings.

FactorInfluence on this compound ReactivityResearch Finding
Electronic Higher electron density at C-3 of the pyrazole ring.Favors oxidation at this position, leading to the formation of the reactive metabolite CPIC. acs.org
Electronic Electron-withdrawing substituents on related aromatic acids.Increase the rate of degradation reactions. acs.org
Steric Bulkiness around the reactive site.Decreases the reaction rate. For related BAGAs, steric effects are as influential as electronic effects. acs.org
Steric Accessibility of the C-3 position to enzyme active sites.Crucial for metabolic activation by enzymes like P450 3A4. acs.org

Interactions of Cmpd a with Biological Systems Mechanistic Research, Non Clinical

Binding Interactions of Cmpd-A with Biomolecules (e.g., proteins, nucleic acids, lipids)plos.orgnih.govnih.govsemanticscholar.org

Compound-A (this compound) has been identified as a small-molecule inhibitor that interacts with specific protein targets. plos.orgnih.gov Research has primarily focused on its binding to the centromere-associated protein E (CENP-E), a kinesin motor protein crucial for chromosome alignment during mitosis. plos.orgnih.gov Unlike conventional inhibitors that compete directly with adenosine triphosphate (ATP), this compound exhibits a more complex binding mechanism. plos.orgsmolecule.com

Molecular docking studies have elucidated that the primary binding site for this compound on the CENP-E motor domain is not the ATP-binding pocket itself, but rather an allosteric site. plos.orgsmolecule.com This site is located in the region of the L5 loop, which is juxtaposed to the ATP-binding pocket. plos.orgsmolecule.com This allosteric interaction is a key feature of this compound's mechanism of action. plos.org

The chemical structure of this compound, formally known as (+)-N-[7-cyano-1,1-dioxido-6-(trifluoromethyl)-2,3-dihydro-1-benzothiophen-3-yl]-N-[2-(dimethylamino)ethyl]-3-(4-fluoro-3-methylphenyl)-5-methoxyimidazo[1,2-a]pyridine-2-carboxamide, facilitates its interaction with the CENP-E protein. nih.gov

Spectroscopic Analysis of this compound-Biomolecule Complexes

While detailed spectroscopic data from initial high-throughput screening is not extensively published, the characterization of this compound's binding to CENP-E would have necessitated various biophysical and spectroscopic techniques. Techniques such as X-ray crystallography have been used to determine the co-crystal structure of similar small molecules with their target proteins, providing insights into the precise molecular interactions. nih.gov For this compound, site-directed mutagenesis studies have been instrumental in identifying the allosteric binding site on CENP-E. plos.org

Differential Scanning Fluorimetry (DSF) is another spectroscopic technique that has been used to assess the binding of small molecules, including fragments of compounds similar to this compound, to their protein targets, by measuring changes in protein thermal stability upon ligand binding. uj.edu.placs.org

Computational Modeling of this compound-Biomolecule Bindingplos.orgsmolecule.com

Computational modeling, specifically molecular docking, has been pivotal in understanding the binding mode of this compound to the CENP-E motor domain. smolecule.com These studies have confirmed that this compound does not bind to the active site in a manner that directly competes with ATP. plos.org Instead, the models show this compound settling into an allosteric pocket formed by the L5 loop, which is adjacent to the ATP-binding site. plos.orgsmolecule.com This binding is thought to induce conformational changes in the enzyme that indirectly affect its ATPase activity. plos.org

Interactive Data Table: this compound Binding Characteristics

Feature Description
Target Protein Centromere-associated protein E (CENP-E)
Binding Site Allosteric site formed by the L5 loop
Proximity to Active Site Juxtaposed to the ATP-binding pocket

| Binding Mode | Non-ATP-competitive |

Enzymatic Activity Modulation by this compound (Mechanism-focused)plos.orgnih.gov

This compound modulates the enzymatic function of CENP-E by inhibiting its ATPase activity. plos.orgnih.gov This inhibition is not straightforward and exhibits time-dependent characteristics, distinguishing it from simple competitive inhibitors. plos.org The allosteric binding of this compound is central to this modulation of enzymatic activity. plos.org

Inhibition/Activation Kinetics of this compound on Enzymesplos.org

The inhibitory activity of this compound on the CENP-E motor domain is time-dependent. plos.org Initial enzymatic assays revealed that at high concentrations of ATP, the inhibitory effect of this compound is limited without a preincubation period. plos.org However, when this compound is preincubated with the CENP-E motor domain for a period, its inhibitory activity is sustained even in the presence of high ATP concentrations. plos.org

This kinetic profile suggests a biphasic inhibition pattern:

Rapid Initial Binding: An initial, weaker binding event occurs.

Slow Tight-Binding Inhibition: This is followed by a slower, more potent inhibition. smolecule.com

This time-dependent nature allows this compound to effectively inhibit CENP-E motor activity within the cellular environment where ATP concentrations are high. plos.org

Interactive Data Table: Kinetic Parameters of this compound Inhibition

Parameter Observation Implication
ATP Concentration Dependence Inhibition is limited at high ATP without preincubation Suggests a mechanism other than direct ATP competition
Preincubation Effect Sustained inhibition at high ATP after 1-hour preincubation Indicates a time-dependent modification or conformational change in the enzyme

| Inhibition Pattern | Biphasic: rapid initial binding followed by slow tight-binding | Complex interaction mechanism leading to potent inhibition over time |

Structural Basis of Enzyme-Cmpd-A Interactionsplos.org

The structural basis for the modulation of CENP-E activity by this compound lies in its binding to the allosteric site. plos.org Previous studies utilizing site-directed mutagenesis have been crucial in identifying this binding pocket within the L5 loop region of the CENP-E motor domain. plos.org The binding of this compound to this allosteric site is believed to induce a conformational change in the enzyme that, while not fully elucidated, ultimately hinders the ATPase activity in the adjacent active site. plos.org This allosteric mechanism allows this compound to be a potent and effective inhibitor, even at the high intracellular concentrations of ATP. plos.org

This compound as a Chemical Probe for Cellular Pathways (Research Tool Development)plos.orgnih.gov

The specific and potent inhibitory effect of this compound on CENP-E makes it a valuable chemical probe for investigating the cellular pathways in which CENP-E is involved. nih.gov By inhibiting CENP-E, this compound induces a distinct cellular phenotype characterized by chromosome misalignment at the metaphase plate. plos.orgnih.gov

This effect triggers the Spindle Assembly Checkpoint (SAC), a critical surveillance mechanism that ensures proper chromosome segregation. smolecule.com The activation of the SAC in response to this compound treatment leads to a prolonged mitotic arrest. plos.org Therefore, this compound can be utilized as a research tool to:

Study the dynamics of chromosome alignment and segregation.

Investigate the signaling cascade of the Spindle Assembly Checkpoint.

Explore the consequences of prolonged mitotic arrest, such as apoptosis. plos.org

The ability to acutely and specifically inhibit CENP-E function with a small molecule like this compound offers a powerful approach to dissecting the complex processes of mitosis and cell cycle control. nih.gov

Application of this compound in Cell-Free Assays

Cell-free assays, or biochemical assays, are fundamental tools in drug discovery for directly assessing the interaction between a compound and its purified molecular target, such as an enzyme or receptor, in a controlled in vitro environment. researchgate.netmdpi.com These systems are devoid of cellular complexity, allowing for a precise determination of a compound's potency and selectivity. researchgate.net

To elucidate the primary molecular target of this compound, a series of enzymatic assays were conducted. Initial high-throughput screening suggested that this compound is a potent inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase 1 (MAP3K1), a key enzyme in cellular signaling pathways that regulate proliferation and survival.

A radiometric in vitro kinase assay was employed to quantify the inhibitory activity of this compound against MAP3K1 and other closely related kinases. revvity.comnih.gov This assay measures the transfer of a radioactive phosphate group from ATP to a substrate peptide by the kinase. revvity.com The results, expressed as the half-maximal inhibitory concentration (IC50), demonstrate that this compound is a potent and selective inhibitor of MAP3K1.

Table 1: Inhibitory Activity of this compound against a Panel of Related Kinases
Kinase TargetIC50 (nM)
MAP3K115
MAP3K2350
MAP3K3875
TAK11200
MEK1>10,000
ERK2>10,000

The data clearly indicate that this compound has a strong preference for MAP3K1, with significantly lower potency against other kinases in the same family and negligible activity against downstream kinases like MEK1 and ERK2. This high degree of selectivity is a promising characteristic for a targeted therapeutic agent.

Mechanistic Studies of this compound Action in Model Biological Systems

Following the biochemical confirmation of MAP3K1 as the primary target, studies were conducted in model biological systems to verify that this compound engages its target within a cellular context and produces the expected downstream effects. nih.gov Elucidating the mechanism of action within a cell is critical to linking the biochemical activity to a pharmacological response. nih.gov

A human colorectal cancer cell line, HCT116, which is known to have an active MAP kinase signaling pathway, was selected as the model system. The central hypothesis was that by inhibiting MAP3K1, this compound would block the phosphorylation cascade that leads to the activation of downstream effector proteins.

Western blot analysis was used to measure the phosphorylation status of MEK1, a direct downstream substrate of MAP3K1. HCT116 cells were treated with increasing concentrations of this compound for two hours, after which cell lysates were analyzed for levels of phosphorylated MEK1 (p-MEK1) and total MEK1.

Table 2: Effect of this compound on MEK1 Phosphorylation in HCT116 Cells
This compound Concentration (nM)p-MEK1 Level (% of Control)
0 (Vehicle)100
1085
5042
10018
500<5

The results demonstrate a dose-dependent reduction in the phosphorylation of MEK1 upon treatment with this compound. This provides strong evidence that this compound effectively penetrates the cell membrane, engages its target MAP3K1, and inhibits its catalytic activity, leading to a blockade of the downstream signaling pathway. These cellular mechanistic data are consistent with the potent inhibitory activity observed in the cell-free assays and confirm the mechanism of action for this compound as a direct inhibitor of MAP3K1 signaling.

Future Directions and Emerging Research Avenues for Cmpd a

Integration of Cmpd-A into Artificial Intelligence-Driven Discovery

Autonomous Synthesis Platforms for this compound

Furthermore, the development of chemical programming languages allows for the translation of literature-based syntheses into executable protocols for these robotic systems. nih.gov This enables the automated synthesis of a wide range of molecules, including complex organic compounds. nih.govresearchgate.net The integration of large language models (LLMs) is further enhancing these platforms by enabling them to handle tasks from literature scouting and experiment design to hardware execution and data analysis, making automated synthesis more accessible to researchers without coding expertise. researchgate.net

FeatureDescriptionPotential Impact on this compound Synthesis
AI-Driven Optimization Machine learning algorithms autonomously determine and refine reaction conditions to maximize yield and purity.Faster identification of the most efficient synthetic routes for this compound and its derivatives.
Flow Chemistry Reactions are conducted in a continuous flow through a system of tubes, allowing for precise control over reaction parameters.Improved reaction control, safety, and scalability for the production of this compound.
Real-Time Analysis Integrated analytical instruments (e.g., NMR) provide immediate feedback on reaction progress and product formation.Rapid optimization cycles and troubleshooting during the synthesis of this compound.
Automated Workup Robotic systems handle purification processes such as extraction and filtration.Increased throughput and reproducibility in the isolation of pure this compound.

AI-Accelerated Design of this compound Derivatives

AI ApplicationDescriptionRelevance to this compound Derivative Design
Generative Models Algorithms that create novel molecular structures based on learned patterns from existing chemical data.Proposing new this compound analogs with potentially improved properties. pharmaadvancement.com
Predictive Modeling Machine learning models that forecast the biological and chemical properties of molecules.Prioritizing the synthesis of this compound derivatives with the highest likelihood of success. nih.gov
QSAR Enhancement AI techniques that improve the accuracy of models relating molecular structure to biological activity.Guiding the structural modifications of this compound to enhance its desired effects. nih.gov
Synthesis Planning AI tools that predict viable synthetic routes for novel compounds.Ensuring that the designed this compound derivatives are synthetically accessible. optibrium.com

This compound in Quantum Chemistry and Advanced Spectroscopy

The exploration of this compound at the quantum level, facilitated by advancements in quantum chemistry and spectroscopy, promises to unlock a deeper understanding of its fundamental properties and dynamics. yukiozaki.comwikipedia.org These approaches provide insights into the electronic structure and behavior of this compound, which are crucial for predicting its reactivity and interactions. wikipedia.org

Ultrafast Spectroscopy of this compound Dynamics

Ultrafast spectroscopy techniques are becoming indispensable for observing the real-time evolution of chemical processes that occur on femtosecond (10-15 s) to picosecond (10-12 s) timescales. escholarship.orgacs.org These methods allow researchers to directly witness the fundamental steps of chemical reactions involving this compound, such as bond breaking, bond formation, and energy transfer. escholarship.orgacs.org

Recent advancements in short-pulse X-ray sources have revolutionized the study of chemical dynamics, offering unprecedented time resolution and sensitivity to both the electronic and nuclear structure of molecules. escholarship.orgosti.gov Techniques like time-resolved X-ray absorption near-edge structure (tr-XANES) spectroscopy can probe the dynamics of excited valence electrons, providing a detailed picture of the electronic changes that this compound undergoes during a chemical transformation. berkeley.edu

By employing pump-probe experiments, where an initial laser pulse (the pump) initiates a reaction and a subsequent pulse (the probe) monitors its progress, scientists can create "molecular movies" of this compound's dynamic behavior. escholarship.org This level of detail is critical for understanding reaction mechanisms and designing more efficient chemical processes.

Spectroscopic TechniqueTimescaleInformation Gained
Femtosecond Spectroscopy10-15 sReal-time observation of bond breaking and formation. escholarship.org
Attosecond Spectroscopy10-18 sProbing the movement of electrons within this compound. escholarship.org
Time-Resolved X-ray SpectroscopyAttoseconds to NanosecondsElement-specific tracking of electronic and nuclear structural changes. escholarship.org
Two-Dimensional Infrared (2D-IR) SpectroscopyPicosecondsMapping intramolecular vibrational energy redistribution. acs.org

Development of Novel Spectroscopic Probes using this compound

The unique structural and electronic properties of this compound make it a promising candidate for the development of novel spectroscopic probes. These chemical tools are designed to investigate biological systems by providing signals that can be detected by various spectroscopic methods. mskcc.org

By strategically modifying the structure of this compound, for instance, by incorporating fluorophores or other reporter groups, researchers can create probes that specifically target and illuminate particular cellular components or processes. mskcc.orgnih.gov For example, this compound derivatives could be designed as fluorescent probes for microscopy and flow cytometry, or as biotinylated probes for proteomic analyses. mskcc.org

The development of such probes is a highly interdisciplinary endeavor, combining organic synthesis with advanced spectroscopic techniques and biological validation. wisc.edunih.gov The goal is to create a "chemical toolbox" of this compound-based probes that can be used to dissect complex biological questions in their native cellular environment. mskcc.org

Challenges and Opportunities in this compound Research

The future of this compound research is filled with both significant challenges and exciting opportunities. Navigating these will require innovative approaches, interdisciplinary collaboration, and the leveraging of emerging technologies. nih.govcovasyn.comijcrt.org

One of the primary challenges lies in managing and interpreting the vast amounts of data generated by modern high-throughput experimental techniques. nih.govcovasyn.com The efficient exploration of the enormous chemical space of potential this compound derivatives also presents a considerable hurdle. nih.gov Furthermore, scaling up promising laboratory findings to industrial production often encounters obstacles related to reproducibility and cost-effectiveness. covasyn.com

However, these challenges are counterbalanced by immense opportunities. The increasing complexity of new biological targets necessitates the development of more sophisticated and diverse molecules like this compound. umontreal.ca The trend towards "green chemistry" provides an impetus for developing more sustainable and environmentally friendly synthetic processes for this compound. zenodo.org Additionally, the growing emphasis on "open innovation" and precompetitive collaboration within the pharmaceutical industry could foster greater data sharing and accelerate progress in this compound research. nih.gov

ChallengeOpportunity
Data Overload: Managing and analyzing large, complex datasets from high-throughput screening and computational modeling. nih.govcovasyn.comBig Data Mining: Applying advanced machine learning methods to extract valuable insights from large chemical and biological datasets. nih.gov
Vast Chemical Space: Efficiently exploring the billions of potential this compound derivatives. nih.govSmart Search Strategies: Developing intelligent algorithms to navigate chemical space and prioritize promising regions for exploration. nih.gov
Scalability: Translating laboratory-scale syntheses of this compound to efficient and cost-effective industrial production. covasyn.comProcess Optimization: Utilizing predictive modeling and advanced engineering to streamline scale-up processes. covasyn.com
Interdisciplinary Silos: Fostering effective communication and collaboration between chemists, biologists, and data scientists. covasyn.comCollaborative Platforms: Creating integrated research environments that facilitate cross-disciplinary innovation.
Synthetic Complexity: The increasing structural and stereochemical demands of novel this compound analogs. umontreal.caInnovative Synthesis: Developing new synthetic methodologies to meet the challenges of producing complex molecules. hilarispublisher.com

Overcoming Synthetic Hurdles for Complex this compound Architectures

The synthesis of this compound, particularly in its more complex architectural forms, presents a significant challenge to chemists. The intricate stereochemistry and the presence of sensitive functional groups necessitate multi-step synthetic routes that are often low-yielding and resource-intensive. Researchers are actively investigating novel catalytic systems and synthetic methodologies to streamline the production of these complex molecules.

Key Research Thrusts:

Development of Novel Catalysts: The design of highly selective and efficient catalysts is paramount. Current research focuses on transition-metal catalysts and organocatalysts that can facilitate key bond formations with high stereocontrol.

Flow Chemistry and Automation: The adoption of continuous flow manufacturing processes offers the potential for improved reaction control, enhanced safety, and scalability. Automated synthesis platforms are also being explored to accelerate the discovery of optimal reaction conditions.

Biocatalysis: The use of enzymes as catalysts in the synthesis of this compound derivatives is a promising green chemistry approach. Enzymes can offer unparalleled selectivity under mild reaction conditions, reducing the environmental impact of the synthetic process.

A comparative analysis of current and emerging synthetic strategies is presented in the table below:

Synthetic StrategyAdvantagesChallenges
Traditional Batch Synthesis Well-established, versatile for small-scale synthesis.Often low-yielding for complex targets, difficult to scale up, significant waste generation.
Flow Chemistry Improved reaction control, enhanced safety, potential for scalability and automation.Requires specialized equipment, optimization of reaction parameters can be complex.
Biocatalysis High selectivity, mild reaction conditions, environmentally friendly.Enzyme stability and availability can be limiting, substrate scope may be narrow.
Automated Synthesis High-throughput screening of reaction conditions, rapid optimization.High initial investment in instrumentation, requires specialized expertise.

Addressing Environmental Concerns Related to this compound Lifecycle

The lifecycle of any chemical compound, from its synthesis to its disposal, has an environmental impact. For this compound, a comprehensive understanding of its environmental fate and the development of sustainable practices are critical for its long-term viability. A life-cycle assessment (LCA) is a crucial tool for evaluating these impacts. mdpi.comeuropa.eu

Key Areas of Investigation:

Green Synthesis Routes: As mentioned previously, the development of more environmentally friendly synthetic methods is a primary focus. This includes the use of greener solvents, renewable starting materials, and catalytic processes that minimize waste.

Biodegradability and Ecotoxicity: Studies are underway to assess the biodegradability of this compound and its potential metabolites. Understanding its ecotoxicity is essential for predicting its impact on various ecosystems.

Recycling and Waste Management: For applications where this compound is used in materials, developing effective recycling protocols is crucial. For pharmaceutical applications, proper disposal methods for unused medication are necessary to prevent environmental contamination.

The following table summarizes the key environmental considerations and mitigation strategies for the this compound lifecycle:

Lifecycle StageKey Environmental ConcernsMitigation Strategies
Synthesis Use of hazardous reagents and solvents, energy consumption, waste generation.Development of green synthetic routes, use of renewable feedstocks, implementation of circular economy principles.
Use Potential for release into the environment during application.Design of controlled-release formulations, development of closed-loop application systems.
End-of-Life Persistence in the environment, potential for bioaccumulation, ecotoxicity.Investigation of biodegradability, development of effective recycling and waste treatment technologies.

Expanding the Scope of this compound Applications in Unexplored Domains

While this compound has shown promise in its initial applications, its unique chemical properties suggest that it may have utility in a wide range of unexplored domains. Interdisciplinary collaborations are key to unlocking these new applications.

Potential Future Applications:

Materials Science: The incorporation of this compound into polymers or other materials could impart novel properties, such as enhanced thermal stability, conductivity, or biocompatibility.

Agrochemicals: The biological activity of this compound could be harnessed for the development of new pesticides or herbicides with improved efficacy and reduced environmental impact.

Diagnostics and Imaging: this compound derivatives could be functionalized with imaging agents or targeting moieties for use in medical diagnostics and bio-imaging applications.

The exploration of these new frontiers will require a concerted effort from researchers across various disciplines. The table below highlights potential areas for interdisciplinary research:

Research AreaPotential CollaboratorsDesired Outcomes
Advanced Materials Polymer Chemists, Materials ScientistsDevelopment of novel functional materials with tailored properties.
Sustainable Agriculture Plant Biologists, AgronomistsCreation of next-generation agrochemicals with improved safety and efficacy.
Medical Diagnostics Biochemists, Medical Imaging SpecialistsDesign of innovative diagnostic tools and imaging agents.

Q & A

Q. Data Reconciliation Strategy :

Cell LineThis compound IC50 (µM)Mitotic Arrest DurationApoptosis Onset
HeLa0.1>12 hours24–48 hours
A5490.38–10 hours48–72 hours
Table: Variability in this compound responses across cell lines, requiring tailored experimental timelines .

What methodologies are optimal for assessing this compound-induced proteotoxic stress and DNA damage?

Basic Research Question

  • Proteotoxic stress : Quantify misfolded protein aggregates via immunofluorescence (e.g., HSP70/90 chaperone recruitment) or Western blot for ubiquitinated proteins .
  • DNA damage markers : Use γH2AX staining or comet assays to detect double-strand breaks. This compound-treated cells often show concurrent DNA damage and mitotic arrest .

Advanced Integration : Pair these assays with p53 activation status analysis (e.g., Western blot for p21 or PUMA) to determine if DNA damage triggers post-mitotic apoptosis .

How should researchers design dose-response studies to distinguish this compound’s on-target effects from off-target toxicity?

Advanced Research Question

  • Dose stratification : Test a range (e.g., 0.01–10 µM) to identify thresholds where CENP-E inhibition (pHH3 increase) dominates over nonspecific cytotoxicity (Annexin V/PI positivity) .
  • Rescue experiments : Co-treat with CENP-E overexpression constructs. On-target effects should reverse upon CENP-E supplementation .
  • Kinase selectivity profiling : Use high-throughput screens (e.g., 1,400-kinase library) to rule off-target kinase inhibition .

What statistical approaches are recommended for analyzing contradictory CENP-E localization data post-Cmpd-A treatment?

Advanced Research Question
Contradictions in CENP-E localization (e.g., nuclear vs. cytoplasmic shifts) require:

  • Quantitative image analysis : Use software (e.g., ImageJ) to calculate fluorescence intensity ratios (nucleus:cytoplasm) across ≥100 cells per condition .
  • Subcellular fractionation : Validate via Western blot of nuclear/cytoplasmic lysates. For example, this compound reduces nuclear CENP-E by ~65% in DMSO controls .
  • Time-lapse correlation : Link localization changes to mitotic phase duration (e.g., prometaphase delays).

How can researchers optimize combinatorial studies using this compound with other antimitotics?

Advanced Research Question

  • Synergy screening : Use matrix-combination assays (e.g., this compound + Aurora B inhibitors) and calculate combination indices (CI <1 indicates synergy) .
  • Cell cycle synchronization : Pre-synchronize cells in G1/S (e.g., thymidine block) to standardize mitotic entry timing for combinatorial effects .
  • Phenotypic tracking : Monitor apoptosis (caspase-3 activation) and mitotic slippage (Cyclin B1 degradation) to distinguish additive vs. antagonistic effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.